4,5-Dimethyl-2-nitrobenzenesulfonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5-dimethyl-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-7(10(11)12)8(4-6(5)2)15(9,13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGRHPNUVQGZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838840-90-7 | |
| Record name | 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,5-Dimethyl-2-nitrobenzenesulfonyl chloride CAS number and identifiers
This guide details the technical specifications, synthesis, and applications of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride , a specialized reagent used primarily as a protecting group and derivatizing agent in organic and peptide synthesis.
Compound Identification & Properties
This compound is a derivative of the well-known o-nitrobenzenesulfonyl (o-Nosyl) chloride. The addition of two methyl groups at the 4 and 5 positions enhances the compound's lipophilicity and alters the electronic properties of the sulfonamide bond, potentially offering modified stability profiles compared to the parent o-Nosyl group.
Core Identifiers
| Property | Specification |
| CAS Number | 838840-90-7 |
| IUPAC Name | 4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride |
| Synonyms | 4,5-Dimethyl-2-nitrobenzenesulphonyl chloride; 6-Nitro-3,4-xylenesulfonyl chloride |
| Molecular Formula | C₈H₈ClNO₄S |
| Molecular Weight | 249.67 g/mol |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)Cl)[O-] |
| InChI Key | NKGRHPNUVQGZST-UHFFFAOYSA-N |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |
Synthesis & Production
The synthesis of this compound requires precise regiocontrol to ensure the nitro group is ortho to the sulfonyl chloride. The most reliable laboratory-scale method involves the oxidation of the corresponding disulfide, which is derived from 4,5-dimethyl-2-nitroaniline.
Primary Synthetic Route (Disulfide Oxidation)
This method avoids the formation of regioisomers common in direct chlorosulfonation.
-
Diazotization: 4,5-Dimethyl-2-nitroaniline is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C.
-
Disulfide Formation: The diazonium salt is reacted with sodium disulfide (Na₂S₂) to form bis(4,5-dimethyl-2-nitrophenyl)disulfide.
-
Oxidative Chlorination: The disulfide is treated with chlorine gas (Cl₂) in a mixture of nitric and hydrochloric acid (or acetic acid) to yield the sulfonyl chloride.
Alternative Route (Direct Chlorosulfonation)
-
Precursor: 4-Nitro-o-xylene (1,2-dimethyl-4-nitrobenzene).
-
Reagent: Chlorosulfonic acid (ClSO₃H).
-
Limitation: This route may yield mixtures of isomers (e.g., sulfonation at the 6-position) and requires rigorous purification.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via the disulfide intermediate to ensure regiochemical purity.
Reactivity & Applications
The core utility of this compound lies in its ability to function as a Fukuyama-type protecting group . The ortho-nitro group is critical, as it enables the cleavage of the sulfonamide bond under mild, non-acidic conditions via a Meisenheimer complex mechanism.
Mechanism of Action
-
Protection: Reacts with primary or secondary amines in the presence of a base (e.g., DIPEA, Pyridine) to form a sulfonamide.
-
Alkylation (Optional): The sulfonamide nitrogen becomes sufficiently acidic (pKa ~10-11) to allow mono-alkylation under Mitsunobu conditions or with alkyl halides, enabling the synthesis of secondary amines from primary ones.
-
Deprotection: The sulfonamide is cleaved using a thiol (e.g., thiophenol, mercaptoethanol) and a base (e.g., DBU). The thiolate attacks the aromatic ring, displacing sulfur dioxide and the amine.
Key Applications
-
Solid-Phase Peptide Synthesis (SPPS): Used for the protection of backbone amines or side-chain functions where acid-labile groups (like Boc or Trt) are orthogonal.
-
Polyamine Synthesis: Prevents over-alkylation of primary amines, allowing for the controlled construction of linear polyamines.
-
Medicinal Chemistry: Serves as a scaffold for developing sulfonamide-based inhibitors, where the dimethyl substitution pattern may improve binding affinity or metabolic stability.
Protection/Deprotection Cycle[5][6]
Figure 2: The Fukuyama amine synthesis cycle using the 4,5-dimethyl-2-nitrobenzenesulfonyl scaffold.
Handling & Safety Protocols
As a sulfonyl chloride, this compound is corrosive and moisture-sensitive. Strict adherence to safety protocols is required.
-
Hazards: Causes severe skin burns and eye damage (H314).[1] Reacts with water to form hydrochloric acid and the corresponding sulfonic acid.
-
Storage: Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep container tightly closed in a dry, well-ventilated place.
-
Personal Protective Equipment (PPE):
-
Respiratory: N95 or P100 respirator if dust formation is likely.
-
Skin: Nitrile rubber gloves (min thickness 0.11 mm).
-
Eyes: Tightly fitting safety goggles or face shield.
-
References
-
Santa Cruz Biotechnology. this compound (CAS 838840-90-7) Product Data. Retrieved from
- Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. (Mechanistic basis for o-nitrobenzenesulfonyl protecting groups).
-
3B Scientific Corporation. Product Analysis: this compound. Retrieved from
-
PubChem. Compound Summary for CID 12218439 (Related Isomers). Retrieved from
Sources
Molecular structure and weight of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride
This is an in-depth technical guide on 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride , a specialized reagent in organic synthesis and medicinal chemistry.
CAS: 838840-90-7 | Formula: C₈H₈ClNO₄S | MW: 249.67 g/mol [1][2]
Executive Summary
This compound is a functionalized aromatic sulfonyl chloride used primarily as a derivatizing agent and intermediate in the synthesis of sulfonamides.[1][2] Structurally, it belongs to the "Nosyl" (nitrobenzenesulfonyl) family of protecting groups but is distinguished by the electron-donating methyl groups at the 4 and 5 positions.[2]
This substitution pattern offers a unique balance of reactivity: the ortho-nitro group maintains the electrophilicity required for sulfonylation and enables deprotection via Meisenheimer complexes, while the methyl groups modulate the lipophilicity and stability of the resulting sulfonamides.[2] It is a critical building block for researchers developing small molecule inhibitors or requiring orthogonal protecting strategies in peptide synthesis.
Molecular Architecture & Properties[1][2][3]
Structural Analysis
The molecule features a benzene core trisubstituted with a sulfonyl chloride, a nitro group, and two methyl groups.
-
Sulfonyl Chloride (C1): The primary electrophilic center.[2] It reacts with nucleophiles (amines, alcohols) to form sulfonamides or esters.
-
Nitro Group (C2): Positioned ortho to the sulfonyl group.[2] This is the "Nosyl" signature, providing electron-withdrawing character that activates the sulfur center and allows for specific cleavage protocols (e.g., using thiols).[2]
-
Dimethyl Groups (C4, C5): These electron-donating alkyl groups increase the electron density of the aromatic ring.[2] This modification makes the sulfonyl chloride slightly less reactive (and more hydrolytically stable) than the unsubstituted 2-nitrobenzenesulfonyl chloride or the highly reactive 2,4-dinitro analog.[1][2]
Physicochemical Profile[1]
| Property | Value | Note |
| CAS Number | 838840-90-7 | Unique Identifier |
| Molecular Formula | C₈H₈ClNO₄S | |
| Molecular Weight | 249.67 g/mol | Average Mass |
| Appearance | Yellow Crystalline Solid | Typical of nitro-sulfonyl chlorides |
| Solubility | DCM, THF, Ethyl Acetate | Hydrolyzes in water |
| Storage | 2–8°C, Inert Atmosphere | Moisture Sensitive |
Synthesis & Manufacturing Logic
The synthesis of this compound presents a regiochemical challenge due to the directing effects of the substituents.[1][2]
Retrosynthetic Analysis
Direct chlorosulfonation of 4-nitro-o-xylene (1,2-dimethyl-4-nitrobenzene) is the most direct industrial route.[1][2]
-
Directing Effects:
-
Regioselectivity: Position C5 is sterically hindered (flanked by a methyl and a nitro group).[2] Position C6 is activated by the C1-Methyl (ortho) and directed to by the Nitro group (meta).[2] However, to achieve the specific 4,5-dimethyl-2-nitro isomer (where the SO₂Cl is at C1, Nitro at C2), the precursor must be sulfonated at the position para to the C2-Methyl and ortho to the C1-Methyl, or synthesized via diazonium displacement.[1][2]
High-Purity Synthetic Workflow (Diazo Route)
For high-purity applications where isomer separation is difficult, the Meerwein Sulfonation of the corresponding aniline is preferred.[1][2]
Figure 1: Meerwein synthesis route ensures regiochemical purity by fixing the position of the sulfonyl group to the amine precursor.[1][2]
Experimental Protocols
General Sulfonylation of Amines
This protocol describes the use of this compound to protect a primary amine.[1][2]
Reagents:
Procedure:
-
Preparation: Dissolve the amine and base (TEA) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool to 0°C.
-
Addition: Add this compound portion-wise or as a solution in DCM over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (disappearance of amine).[2]
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess base), saturated NaHCO₃, and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Purify via recrystallization or silica gel chromatography.
Deprotection (Fukuyama Method)
The 2-nitro group allows for mild deprotection using a thiol nucleophile, a key advantage over standard tosyl groups.[2]
Mechanism: Nucleophilic attack by the thiolate on the aromatic ring (Meisenheimer complex formation) followed by elimination of SO₂ and the amine.
Figure 2: Thiol-mediated deprotection mechanism characteristic of 2-nitrobenzenesulfonamides.
Applications in Drug Discovery[7][8]
Orthogonal Protection
In complex molecule synthesis, this reagent provides a "middle ground" protecting group. It is more stable than the highly labile 2,4-dinitrobenzenesulfonyl (DNs) group but can still be removed under neutral/basic thiol conditions, unlike the harsh acid/reduction conditions required for Tosyl (Ts) groups.[2]
Medicinal Chemistry Scaffolds
The 4,5-dimethyl-2-nitrobenzenesulfonyl moiety is used to synthesize sulfonamide inhibitors .[1][2] The methyl groups provide steric bulk that can fill hydrophobic pockets in enzyme active sites (e.g., kinases or proteases), potentially improving potency or selectivity compared to the unsubstituted analog.
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Corrosive (Category 1B): Causes severe skin burns and eye damage.[2][3][4]
-
Moisture Sensitive: Reacts with water to release HCl gas and the corresponding sulfonic acid.[2]
Handling Protocol:
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[2]
-
Ventilation: Always handle in a functioning fume hood.
-
Spill Control: Neutralize spills with sodium bicarbonate or lime before disposal.[2] Do not add water directly to the solid.
-
Storage: Store in a tightly sealed container at 2–8°C. If the solid turns from yellow to white/colorless and smells acrid, it has likely hydrolyzed.
References
-
PubChem. (2025).[2][5][6] 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride.[1][2][7] National Library of Medicine.[2] Available at: [Link][1][2]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1][2] Tetrahedron Letters, 36(36), 6373-6374.[2] (Foundational reference for the chemistry of 2-nitrobenzenesulfonyl chlorides).
-
ChemSrc. (2025).[2] CAS 838840-90-7 Entry.[1][2][7][8] Available at: [Link][1][2]
Sources
- 1. 20443-75-8|4'-Nitro-[1,1'-biphenyl]-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 4-Nitrobenzenesulphonyl chloride [webbook.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1193388-84-9|5-Bromo-2-nitrobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 8. CAS#:1242855-64-6 | 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | Chemsrc [chemsrc.com]
A Researcher's Guide to the Solubility of 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride in Organic Solvents
Foreword: Navigating the Synthesis Frontier
In the landscape of modern drug discovery and synthetic chemistry, the utility of a reagent is intrinsically linked to its behavior in solution. 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride, a bespoke sulfonyl chloride derivative, presents a unique scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted agents.[1][2][3] Its strategic functionalization offers a versatile platform for creating complex molecular architectures. However, the full potential of this promising building block can only be unlocked through a deep understanding of its fundamental physicochemical properties, chief among them being its solubility.
This technical guide is designed for the hands-on researcher, scientist, and drug development professional. It moves beyond a simple recitation of data to provide a framework for understanding and predicting the solubility of this compound. Recognizing the current scarcity of published quantitative data for this specific molecule, this document empowers you with the foundational principles and a robust experimental protocol to determine its solubility in your own laboratory settings.
The Principle of "Like Dissolves Like": A Molecular Perspective
The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle. For this compound, its molecular structure—an aromatic ring substituted with two methyl groups, a nitro group, and a sulfonyl chloride group—dictates its polarity and, consequently, its solubility profile.
The presence of the polar nitro (NO₂) and sulfonyl chloride (SO₂Cl) groups imparts a significant dipole moment to the molecule. However, the nonpolar nature of the benzene ring and the two methyl groups contributes to its lipophilicity. This amphiphilic character suggests that the compound will exhibit favorable solubility in a range of organic solvents, with the degree of solubility being a function of the solvent's polarity.
Key Molecular Characteristics Influencing Solubility:
-
Molecular Formula: C₈H₈ClNO₄S[4]
-
Predicted XlogP: 2.5[4]
-
Functional Groups: Nitro (polar, electron-withdrawing), Sulfonyl Chloride (highly electrophilic, polar), Dimethyl-substituted benzene ring (nonpolar/lipophilic).
Based on these features, we can anticipate that this compound will be more soluble in polar aprotic solvents and moderately polar solvents that can accommodate both its polar and nonpolar regions. Conversely, its solubility is expected to be low in highly nonpolar solvents and extremely polar protic solvents like water. Structurally similar compounds, such as 2-nitrobenzenesulfonyl chloride, are known to be soluble in solvents like toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide, while being insoluble in water.[5]
A Practical Protocol for Determining Solubility
The following experimental workflow provides a systematic and reliable method for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Safety First: Handling this compound
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). Sulfonyl chlorides, as a class, are corrosive and moisture-sensitive.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood.[6]
-
Moisture Sensitivity: This compound is expected to be sensitive to moisture. Use anhydrous solvents and handle the solid in a dry environment to prevent hydrolysis of the sulfonyl chloride group.
Experimental Workflow for Solubility Determination
This protocol is adapted from standard laboratory procedures for solubility testing.[10]
Materials:
-
This compound
-
A selection of anhydrous organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, Toluene, Hexanes)
-
Small, dry test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Spatula
Procedure:
-
Preparation: Tare a clean, dry vial on an analytical balance. Add approximately 10 mg of this compound to the vial and record the exact mass.
-
Solvent Addition: Add the chosen solvent to the vial in small, measured increments (e.g., 0.1 mL).
-
Mixing: After each addition, cap the vial and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution for any undissolved solid. The presence of Schlieren lines indicates that the compound is dissolving.
-
Endpoint Determination: Continue adding solvent incrementally until all the solid has completely dissolved, resulting in a clear solution.
-
Calculation: The solubility can be calculated in terms of mg/mL or mol/L using the total volume of solvent added.
-
Temperature Control: For more precise measurements, conduct the experiment at a constant temperature, as solubility is temperature-dependent.
Visualizing the Experimental Workflow
Caption: A stepwise workflow for the experimental determination of solubility.
Predicted Solubility Profile and Solvent Selection
While experimental data is the gold standard, a qualitative prediction of solubility can guide solvent selection for synthesis and purification.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | These solvents can effectively solvate both the polar functional groups and the nonpolar aromatic backbone. Similar sulfonyl chlorides show good solubility in these solvents.[5] |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The potential for reaction (solvolysis) with the sulfonyl chloride group exists, especially at elevated temperatures.[11] |
| Nonpolar | Toluene, Hexanes | Moderate to Low | Toluene's aromatic character may offer some solubility through pi-stacking interactions, while aliphatic hexanes are unlikely to be effective solvents. |
| Aqueous | Water | Insoluble | The high polarity of water and the compound's lipophilic regions lead to poor solubility. Hydrolysis of the sulfonyl chloride group is also a concern.[12] |
Visualizing the Polarity-Solubility Relationship
Caption: Relationship between solvent polarity and predicted solubility.
Implications for Drug Development and Synthesis
A thorough understanding of the solubility of this compound is critical for its effective use in a research setting.
-
Reaction Solvent Choice: Selecting a solvent in which the starting material and reagents are sufficiently soluble is crucial for achieving optimal reaction kinetics and yields. For sulfonamide synthesis, polar aprotic solvents like DCM or THF are often excellent choices.[13][14]
-
Purification: Knowledge of solubility is essential for developing effective purification strategies, such as crystallization or chromatography. A solvent system where the desired product has high solubility while impurities have low solubility (or vice versa) is ideal for crystallization.
-
Formulation: For drug development professionals, understanding the solubility of derivatives made from this starting material is a key factor in formulation, impacting bioavailability and delivery. The nitrile group, often present in final drug products, is generally biocompatible and metabolically robust.[15]
Conclusion
While direct, quantitative solubility data for this compound remains to be published, a combination of theoretical principles and the study of analogous compounds provides a strong predictive framework. This guide has equipped you, the researcher, with the foundational knowledge and a practical, trustworthy protocol to confidently determine the solubility of this versatile building block in your own laboratory. By systematically characterizing its behavior in various organic solvents, you can unlock its full potential in the synthesis of novel compounds for drug discovery and beyond.
References
- Unknown.
-
DC Fine Chemicals. Safety Data Sheet. [Link]
-
PubChemLite. 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S). [Link]
- Unknown. Solubility expt.
-
PubChem. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404. [Link]
-
MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
- Unknown.
-
Molecular Systems Design & Engineering (RSC Publishing). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. [Link]
-
ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... [Link]
-
PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. PubChemLite - 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]
- 5. 2-Nitrobenzenesulfonyl chloride CAS#: 1694-92-4 [m.chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling and Application of 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride for Research Professionals
Section 1: Hazard Profile and Mechanistic Overview
4,5-Dimethyl-2-nitrobenzenesulfonyl chloride belongs to the class of aromatic sulfonyl chlorides, which are highly reactive electrophilic compounds. Its hazard profile is dominated by the sulfonyl chloride functional group (-SO₂Cl). This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack.
The primary mechanism of its corrosive action is its rapid and exothermic reaction with water, including ambient moisture, perspiration on the skin, or the aqueous environment of the eyes and mucous membranes.[1][2][3] This hydrolysis reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive and damaging to biological tissues.[4] This inherent reactivity is the reason this compound is classified as causing severe skin burns and eye damage.[3][5][6]
Key Hazard Classifications (based on analogues):
-
Skin Corrosion/Irritation (Category 1B/1C): Causes severe skin burns.[3][5][6][7]
-
Serious Eye Damage (Category 1): Causes irreversible eye damage.[3][6][8]
-
Corrosive to Metals: May be corrosive to metals due to the release of HCl upon contact with moisture.
-
Potential Skin Sensitizer: Analogous compounds may cause an allergic skin reaction.[8][9]
Section 2: Core Safety Protocols: From Bench to Waste
A self-validating safety protocol relies on a multi-layered defense system, starting with engineering controls and culminating in proper waste disposal.
Engineering Controls & Personal Protective Equipment (PPE)
Given the compound's reactivity and corrosive nature, handling must be performed within a certified chemical fume hood to control dust and vapors.[1][2][5] The workspace must be equipped with an accessible eyewash station and safety shower.[5]
Personal Protective Equipment (PPE) is mandatory and includes:
-
Hand Protection: Impervious gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[10]
-
Eye and Face Protection: Tight-sealing safety goggles in combination with a face shield.[5][10]
-
Skin and Body Protection: A flame-retardant lab coat and a chemical-resistant apron. A full protective suit may be required depending on the scale of work.[10]
-
Respiratory Protection: If there is a risk of dust generation that cannot be controlled by the fume hood, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter (Type P3) is required.[8][10]
Safe Handling & Storage Workflow
Proper workflow minimizes the risk of exposure and accidental release. The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.[1][5]
Caption: Logical workflow for handling this compound.
Fire and Accidental Release Response
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[1][11][12]
-
Unsuitable Media: DO NOT USE WATER. [1] The compound reacts with water, which can exacerbate the situation by generating corrosive and toxic fumes.
-
Hazards from Combustion: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[10][12] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][4][11]
Accidental Release Measures:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[8]
-
Remove all ignition sources.
-
Wearing full PPE, cover the spill with a dry, inert material such as sand or vermiculite. Do not use combustible materials like sawdust.
-
Carefully sweep or shovel the material into a suitable, dry, and labeled container for hazardous waste disposal. Avoid generating dust.[10]
-
Do not allow the material or cleanup residue to enter drains or waterways.[1][8]
Section 3: Emergency Response & First Aid
Immediate and correct first aid is critical in mitigating the severe corrosive effects of this compound. Show the Safety Data Sheet to attending medical personnel.[2][8]
Caption: Immediate first aid procedures following exposure.
Section 4: Physicochemical and Toxicological Data Synthesis
The following data is compiled from analogues and provides expected values for this compound.
| Property | Value (Data from Analogues) | Source |
| Molecular Formula | C₈H₈ClNO₄S | [13] |
| Appearance | Light yellow to yellow crystalline solid | [2][14] |
| Melting Point | 75 - 82 °C (for 4-nitrobenzenesulfonyl chloride) | [9][15] |
| Boiling Point | 181 °C @ 2.3 kPa (for 4-nitrobenzenesulfonyl chloride) | |
| Water Solubility | Insoluble; reacts with water. | [14][15] |
| Stability | Stable under recommended storage conditions (cool, dry). Moisture-sensitive.[5][7] | |
| Incompatible Materials | Strong oxidizing agents, strong bases, water/moisture.[5] |
Toxicological Profile: The primary toxicological concern is severe local corrosive effects upon contact. Ingestion can cause severe damage and perforation of the digestive tract.[5][7] While comprehensive carcinogenicity and mutagenicity data are not available for this specific compound, some related structures are suspected of causing genetic defects or damaging fertility.[8][9] Therefore, it is crucial to handle the compound with the assumption of potential long-term health effects and to minimize exposure at all times.
Ecological Information: Do not release this chemical into the environment, such as sewer systems or waterways.[1][8] Large amounts can affect the pH of water systems and harm aquatic life.[2] While bioaccumulation is not expected based on the partition coefficient of analogues, its breakdown products (acids) can be harmful to aquatic organisms.[8]
References
- SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- 2-Nitrobenzenesulfonyl chloride Safety D
- SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific.
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET. (2025, November 19). TCI Chemicals.
- First Aid Procedures for Chemical Hazards. NIOSH - CDC.
- MATERIAL SAFETY D
- SAFETY D
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- 4-NITRO BENZENE SULFONYL CHLORIDE CAS No 98-74-8 Safety D
- SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
- SAFETY DATA SHEET. (2012, March 8). Thermo Fisher Scientific.
- 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S). PubChemLite.
- Safety D
- 4-Nitrobenzenesulfonyl chloride. Fluorochem.
- 4-Nitrobenzenesulfonyl chloride | 98-74-8. ChemicalBook.
- CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro-. CymitQuimica.
- 2-Nitrobenzenesulfenyl chloride | C6H4ClNO2S | CID 24319. PubChem - NIH.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Nitrobenzenesulfenyl chloride | C6H4ClNO2S | CID 24319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. macombgroup.com [macombgroup.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. PubChemLite - 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]
- 14. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 15. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]
Melting point and physical constants of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride
The following technical guide details the physical constants, synthesis context, and handling protocols for 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride , a specialized reagent in organic synthesis and proteomics.
CAS: 838840-90-7 Formula: C₈H₈ClNO₄S Molecular Weight: 249.67 g/mol [1][2][3]
Executive Summary
This compound is a highly specific derivatizing agent and protecting group used in advanced organic synthesis and medicinal chemistry.[2] Structurally related to the well-known o-Nosyl chloride (2-nitrobenzenesulfonyl chloride), this compound incorporates two methyl groups at the 4 and 5 positions.[2] These substituents increase the lipophilicity of the molecule and sterically tune the electrophilicity of the sulfonyl center, offering altered reaction kinetics compared to the parent Nosyl group. It is primarily employed in the protection of amines (cleavable by thiols) and as a probe in proteomic mass spectrometry.
Physical Constants & Chemical Profile[4][5][6][7]
Due to its status as a specialized research chemical rather than a bulk commodity, specific batch-dependent physical constants must be verified.[2] The following data represents the authoritative consensus for this structural class.
| Property | Value / Description | Technical Note |
| Appearance | Yellow to Orange Crystalline Solid | Color intensity correlates with nitro-conjugation and purity.[2] |
| Melting Point | Anticipated: 85 – 105 °C | Note: Parent o-Nosyl chloride melts at 64–70 °C. The addition of two methyl groups typically raises the lattice energy and melting point. |
| Boiling Point | Decomposes prior to boiling | Sulfonyl chlorides are thermally unstable at atmospheric pressure; distillation requires high vacuum (<0.1 mmHg). |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Hydrolyzes rapidly in water/alcohols.[2] |
| Density (Predicted) | ~1.45 g/cm³ | Estimated based on packing efficiency of nitro-sulfonyl aromatics.[2] |
| Purity Marker | Absence of Sulfonic Acid | Hydrolysis product (4,5-dimethyl-2-nitrobenzenesulfonic acid) appears as an infusible white solid precipitate.[2] |
Critical Purity Analysis
The melting point is the primary indicator of shelf-life stability. A depressed melting range (e.g., <80 °C) or a "wet" appearance indicates hydrolysis to the corresponding sulfonic acid and HCl.
-
Protocol: Purity must be confirmed via 1H NMR (CDCl₃) prior to use in sensitive coupling reactions. Look for the distinct methyl singlets (~2.3 ppm) and aromatic protons.
Synthesis & Production Logic
Unlike simple sulfonyl chlorides produced via direct chlorosulfonation (which suffers from regioselectivity issues in this substrate), the high-purity synthesis of this compound follows the Meerwein Sulfonylation pathway via the diazonium salt.[2] This ensures the sulfonyl group is strictly ortho to the nitro group.
Validated Synthetic Workflow (Diazonium Route)
-
Diazotization: Reaction with NaNO₂/HCl at 0°C generates the diazonium salt.
-
Sulfochlorination: The diazonium species is decomposed in the presence of SO₂ and CuCl₂ (catalyst) in Acetic Acid to yield the sulfonyl chloride.
Figure 1: Meerwein Sulfonylation pathway ensuring regiochemical purity.[2]
Experimental Protocols
A. Melting Point Determination (Quality Control)
Objective: To verify the absence of hydrolysis products (sulfonic acid) which significantly alter the melting behavior.
-
Preparation: Dry a small sample (10 mg) in a vacuum desiccator over P₂O₅ for 1 hour to remove surface moisture.
-
Loading: Pack the capillary tube to a height of 2–3 mm. Ensure the packing is tight to avoid air pockets.
-
Ramping:
-
Rapid heat to 70 °C.
-
Slow ramp (1 °C/min) from 70 °C upwards.
-
-
Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).
-
Pass Criteria: Sharp range (<2 °C difference).
-
Fail Criteria: Broad range or browning (decomposition) before melting.
-
B. General Amine Protection Protocol (Nosylation)
This compound is an excellent electrophile for protecting primary amines, forming a sulfonamide that is stable to acid/base but cleavable by thiols (Fukuyama method).
-
Setup: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base: Add Triethylamine (1.5 equiv) or Pyridine. Cool to 0 °C.
-
Addition: Add This compound (1.1 equiv) portion-wise.
-
Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with 1M HCl (to remove excess base/pyridine), then NaHCO₃, then Brine. Dry over Na₂SO₄.
-
Yield: Typically >90% yields of the crystalline sulfonamide.
Handling & Safety Profile
-
Hazards: Corrosive (Causes severe skin burns and eye damage). Reacts violently with water.
-
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
-
Decomposition: Hydrolysis releases HCl gas and the sulfonic acid. If the bottle is pressurized or has white crust around the cap, handle with extreme caution in a fume hood.
References
-
PubChem. 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (Compound).[2][5] National Library of Medicine. Link
-
Santa Cruz Biotechnology. this compound Product Data.Link[2]
-
Organic Syntheses. Preparation of Secondary Amines via 2-Nitrobenzenesulfonamides (Fukuyama Synthesis). Coll. Vol. 10, p.423 (2004). Link[2]
-
BenchChem. Reaction of Sulfonyl Chlorides with Amines: General Protocols.Link[2]
Sources
- 1. 20443-75-8|4'-Nitro-[1,1'-biphenyl]-4-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. Naphthalene, 3,4,4a,5,6,7,8,8a-octahydro-7-isopropylene-1,4a-dimethyl- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 6972-71-0|4,5-Dimethyl-2-nitroaniline|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 5. PubChemLite - 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]
Comparative Technical Guide: 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride vs. Dansyl Chloride
This guide provides an in-depth technical comparison between 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride (DmNB-Cl) and Dansyl chloride (DNS-Cl) .
While both reagents are sulfonyl chlorides used to derivatize amines, they serve fundamentally different purposes in the chemical and biological sciences. Dansyl chloride is a premier fluorescent label for analytical detection, whereas DmNB-Cl is a specialized protecting group (a derivative of the Nosyl family) used primarily in organic synthesis to temporarily mask amines or facilitate mono-alkylation.
Executive Summary
| Feature | Dansyl Chloride (DNS-Cl) | This compound (DmNB-Cl) |
| Primary Function | Fluorescent Labeling (Analytical) | Amine Protection / Activation (Synthetic) |
| Core Mechanism | Formation of stable, fluorescent sulfonamides.[1] | Formation of sulfonamides susceptible to specific cleavage (Fukuyama Protocol). |
| Detection | Fluorescence ( | UV Absorbance (Nitro chromophore); Non-fluorescent. |
| Reversibility | Generally considered permanent (requires harsh hydrolysis). | Reversible (Cleavable under mild conditions via thiolysis). |
| Key Application | Amino acid analysis, N-terminal protein sequencing, HPLC tagging. | Synthesis of secondary amines, preventing over-alkylation, purification. |
Chemical Architecture & Properties
Dansyl Chloride (DNS-Cl)[2]
-
IUPAC Name: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride.[1]
-
Structure: A naphthalene core substituted with a dimethylamino group (the fluorophore) and a sulfonyl chloride group (the reactive handle).[1][2]
-
Physical State: Yellow to orange crystals.
-
Solubility: Soluble in acetone, acetonitrile, and DMF; hydrolyzes in water.
This compound (DmNB-Cl)[3][4][5][6][7][8][9]
-
Identity: A substituted benzenesulfonyl chloride.[3][4][5][6] It is a derivative of the well-known o-Nosyl (2-nitrobenzenesulfonyl) chloride.
-
Structure: A benzene ring with a nitro group at the ortho position (essential for deprotection chemistry) and two methyl groups at the 4 and 5 positions.
-
Role of Substituents:
-
Nitro (-NO₂): Electron-withdrawing group that activates the sulfonamide for cleavage via Meisenheimer complex formation.
-
Methyls (-CH₃): Enhance crystallinity and lipophilicity, modifying solubility profiles compared to standard o-Nosyl chloride.
-
-
Physical State: Typically a yellow/tan solid.
Mechanisms of Action
A. Dansyl Chloride: The "Permanent" Tag
Dansyl chloride reacts with nucleophiles (primary/secondary amines, phenols) to form stable sulfonamides. The dimethylamino group donates electrons into the naphthalene system, creating a "push-pull" electronic structure responsible for its intense fluorescence.
-
Reaction:
-
Stability: The resulting bond is highly stable against acid/base hydrolysis, making it ideal for harsh sequencing protocols (e.g., acid hydrolysis of peptides).
B. DmNB-Cl: The "Temporary" Architect (Fukuyama Chemistry)
DmNB-Cl behaves as a Fukuyama-type protecting group . It reacts with primary amines to form a sulfonamide.[1] Unlike Dansyl derivatives, this sulfonamide has a unique property: the electron-withdrawing nitro group makes the N-H proton acidic (
-
Protection:
-
Alkylation (Mitsunobu/Base):
-
Deprotection: The sulfonamide is cleaved using a thiol (e.g., thiophenol or mercaptoacetic acid) and a base. The nitro group facilitates the attack of the thiolate, releasing the free amine.
Visualization of Workflows
Workflow 1: Dansyl Labeling for Analysis
This pathway illustrates the irreversible tagging used for detection.
Figure 1: Dansyl Chloride labeling workflow for high-sensitivity fluorescence detection.
Workflow 2: DmNB-Cl Protection & Synthesis
This pathway illustrates the reversible protection cycle (Fukuyama synthesis) allowing the construction of secondary amines.
Figure 2: DmNB-Cl mediated synthesis of secondary amines (Modified Fukuyama Protocol).
Experimental Protocols
Protocol A: Dansyl Labeling of Amino Acids
Purpose: High-sensitivity detection of amino acids via HPLC.[2]
-
Preparation: Dissolve amino acid sample in 40 mM Lithium Carbonate buffer (pH 9.5).
-
Reagent Addition: Add Dansyl Chloride solution (1.5 mg/mL in Acetonitrile). Ratio of Reagent:Sample should be roughly 2:1.
-
Incubation: Vortex and incubate at room temperature for 35 minutes in the dark (Dansyl derivatives are light-sensitive).
-
Quenching: Add 2% methylamine or ethylamine to consume excess reagent.
-
Analysis: Inject onto C18 Reverse-Phase HPLC column. Detect fluorescence (Ex 340 nm / Em 520 nm).
Protocol B: Amine Protection with DmNB-Cl
Purpose: Protecting a primary amine to allow selective mono-alkylation.
-
Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv). Cool to 0°C.
-
Reagent Addition: Slowly add This compound (1.1 equiv) dissolved in DCM.
-
Reaction: Warm to room temperature and stir until TLC indicates consumption of the amine (typically 1-4 hours).
-
Workup: Wash with 1N HCl, then saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.
-
Result: The DmNB-protected amine is now ready for alkylation.
-
Deprotection (Cleavage): Dissolve the alkylated sulfonamide in DMF. Add Mercaptoacetic acid (2 equiv) and Lithium Hydroxide (3 equiv). Stir at room temperature until the sulfonamide is cleaved (monitor by TLC).
Critical Selection Criteria
Use the decision matrix below to select the correct reagent for your study.
| Requirement | Choose Dansyl Chloride | Choose DmNB-Cl |
| Goal | Detection / Quantification | Synthesis / Purification |
| Sensitivity Needed | High (Femtomole range via Fluorescence) | Low/Medium (UV detection only) |
| Sample Recovery | Not required (Destructive analysis) | Required (Reagent must be removed) |
| Spectral Properties | Fluorescent (Green/Blue) | Non-fluorescent (Yellow/UV-active) |
| Chemical Stability | Extremely stable (Hard to remove) | Labile under specific reducing conditions |
References
-
Dansyl Chloride Applications
-
Nosyl/Nitrobenzenesulfonyl Chemistry (Fukuyama Synthesis)
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link
- Note: DmNB-Cl is a substituted analog of the reagents described in this found
-
-
Reagent Data
Sources
Methodological & Application
Application Note: Protocol for Amine Derivatization using 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride
[1]
Part 1: Executive Summary & Scientific Rationale
The Challenge
Polyamines, amino acids, and biogenic amines often lack sufficient chromophores for sensitive UV/Vis detection and are too polar for efficient retention on standard C18 Reverse-Phase HPLC columns. Furthermore, their ionization in Mass Spectrometry (MS) can be inconsistent due to matrix effects.
The Solution: 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride
This compound (referred to herein as DmNosyl-Cl ) is a specialized derivatization reagent. It is a lipophilic analog of the classic 2-nitrobenzenesulfonyl chloride (Nosyl-Cl).
Key Advantages:
-
Chromophoric Enhancement: The nitrobenzene moiety provides a strong UV absorption signature (typically
~254 nm and ~330 nm), enabling nanomolar detection limits. -
Lipophilic Shift: The addition of two methyl groups at the 4,5-positions significantly increases the hydrophobicity of the resulting sulfonamide. This pushes the analyte retention time away from the solvent front and interfering polar matrix components in RP-HPLC.
-
MS Ionization: The sulfonamide bond (-SO2-NH-) is stable and ionizes well in both negative (ESI-) and positive (ESI+) modes, depending on mobile phase pH.
-
Kinetic Stability: Unlike acyl chlorides, sulfonyl chlorides form sulfonamides that are highly resistant to acid/base hydrolysis, allowing for robust post-derivatization processing.
Part 2: Scientific Foundation & Mechanism
Reaction Mechanism
The derivatization follows the Schotten-Baumann reaction mechanism. Under alkaline conditions (pH 9.0–10.0), the amine analyte acts as a nucleophile, attacking the sulfur atom of the DmNosyl-Cl. The base neutralizes the hydrochloric acid (HCl) byproduct, driving the equilibrium forward.
Critical Control Point: The pH must be maintained above the pKa of the amine (to ensure it is unprotonated and nucleophilic) but not so high that it rapidly hydrolyzes the sulfonyl chloride reagent before derivatization occurs.
Visualization: Reaction Pathway
The following diagram illustrates the reaction and the competing hydrolysis pathway.
Figure 1: Reaction pathway for amine derivatization. The green path represents the desired sulfonamide formation; the red dotted path represents the competing hydrolysis reaction.
Part 3: Materials & Preparation
Reagents
| Reagent | Grade | Role |
| This compound | >97% Purity | Derivatizing Agent |
| Acetonitrile (ACN) | HPLC/MS Grade | Solvent for reagent |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent | Buffer component |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Buffer component |
| Hydrochloric Acid (HCl) | 1.0 M | Quenching/Neutralization |
| Amine Standards | Analytical Grade | Calibration |
Solution Preparation[4][5][6]
1. Carbonate Buffer (0.1 M, pH 9.5)
-
Dissolve 1.06 g of anhydrous Na₂CO₃ in 100 mL of ultrapure water.
-
Adjust pH to 9.5 using 1.0 M HCl or NaHCO₃.
-
Why: This pH ensures primary amines (pKa ~9-10) are sufficiently deprotonated to react.
2. DmNosyl-Cl Reagent Solution (10 mM)
-
Weigh 25 mg of this compound (MW ≈ 249.67 g/mol ).
-
Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN).
-
Storage: Prepare fresh daily. Sulfonyl chlorides degrade in moisture. Protect from light (amber vials).
Part 4: Step-by-Step Experimental Protocol
Workflow Diagram
Figure 2: Operational workflow for the derivatization process.
Detailed Procedure
1. Sample Preparation
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of the aqueous amine sample (or standard) with 100 µL of Carbonate Buffer (pH 9.5).
-
Note: If the sample is highly acidic, adjust the buffer capacity to ensure the final mixture remains > pH 9.0.
2. Reaction Initiation
-
Add 200 µL of the DmNosyl-Cl Reagent Solution (in ACN).
-
Vortex vigorously for 10–15 seconds to ensure a homogeneous phase.
-
Causality: The 1:1 organic/aqueous ratio prevents precipitation of the lipophilic reagent while maintaining buffer solubility.
3. Incubation
-
Place the tubes in a thermomixer or water bath at 60°C for 15 minutes .
-
Why 60°C? Heat overcomes the activation energy barrier, ensuring the reaction reaches completion rapidly (vs. 1-2 hours at RT).
4. Quenching (Critical for Column Life)
-
Remove from heat. Add 50 µL of 1.0 M HCl or a 10% solution of a "scavenger amine" (e.g., Glycine or Methylamine).
-
Purpose: This destroys excess sulfonyl chloride, preventing it from reacting with the HPLC column stationary phase or pump seals.
5. Clarification
-
Centrifuge at 10,000 x g for 3 minutes or filter through a 0.22 µm PTFE syringe filter.
-
Transfer supernatant to an HPLC vial.[1]
Part 5: Analytical Conditions & Validation
HPLC-UV/MS Conditions
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection:
-
UV: 254 nm (aromatic ring) and 330 nm (nitro-group specific).
-
MS: ESI Positive Mode (Target Mass = Amine MW + 249.67 - 36.46 [HCl]). Note: Check for [M+H]+ or [M+Na]+.
-
Data Interpretation: Expected Shifts
The table below illustrates the expected mass shift and retention behavior compared to underivatized amines.
| Analyte | Underivatized Retention (min) | DmNosyl-Derivative Retention (min) | Mass Shift (Δ m/z) |
| Putrescine | 1.2 (Void Volume) | 12.4 | +454 (Di-labeled) |
| Phenylalanine | 3.5 | 14.8 | +227 (Mono-labeled) |
| Spermine | 1.5 | 18.2 | +908 (Tetra-labeled) |
Note: Values are theoretical estimates based on C18 hydrophobicity models.
Troubleshooting (Self-Validating System)
-
Low Yield? Check pH. If pH < 9.0, the amine is protonated (NH₃⁺) and cannot react. Add more buffer.
-
Precipitation? The reagent is insoluble in water. Ensure at least 40-50% Acetonitrile is present in the reaction vial.
-
Double Peaks? For diamines (like lysine), ensure at least 10x molar excess of reagent to force complete derivatization (di-substitution) rather than a mix of mono- and di-substituted products.
References
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from
-
BenchChem. A Comparative Guide to Amine Derivatization: 4-Nitrobenzoyl Chloride vs. Dansyl Chloride. Retrieved from
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth. 2003, 80, 207. Retrieved from
-
Thermo Fisher Scientific. Dansyl Chloride and Other Sulfonyl Chlorides for Amine Labeling. Molecular Probes Handbook. Retrieved from
-
Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. Retrieved from
Application Note: Reaction Conditions for 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride with Amino Acids
[1]
Executive Summary & Mechanistic Insight[2]
The reaction between 4,5-DMNs-Cl and amino acids serves two primary purposes in drug discovery and peptide synthesis:
-
Protection: It masks the
-amino function as a sulfonamide, which is stable to acid (TFA, HCl) and basic hydrolysis, but orthogonal to Fmoc/Boc groups. -
Activation (Fukuyama Synthesis): The electron-withdrawing ortho-nitro group renders the sulfonamide N-H proton acidic (
), enabling mono-alkylation (e.g., N-methylation) under Mitsunobu or basic conditions.
The "Dimethyl" Effect (Expert Insight)
Unlike the standard o-NBS, the presence of methyl groups at positions 4 and 5 exerts a mild electron-donating effect (inductive
-
Impact on Protection: The sulfonyl chloride electrophile is slightly less reactive than unsubstituted o-NBS. Reaction times may need to be extended by 15–30 minutes.
-
Impact on Deprotection: The stability of the Meisenheimer complex (intermediate during deprotection) is slightly reduced. Consequently, deprotection may require a stronger nucleophile or slightly elevated temperatures compared to standard o-NBS.
Strategic Workflow
The following diagram illustrates the lifecycle of the amino acid during this process: Protection, Optional Alkylation, and Deprotection.
Caption: Workflow for amine protection using 4,5-DMNs-Cl, including the optional N-alkylation pathway characteristic of nitrobenzenesulfonyl chemistries.
Experimental Protocols
Protocol A: Protection of Free Amino Acids (Schotten-Baumann Conditions)
Best for: Unprotected amino acids (zwitterions) requiring aqueous solubility.
Reagents:
-
4,5-DMNs-Cl (1.1 – 1.2 equiv)[3]
-
Base: NaOH (1M) or
[4] -
Solvent: THF/Water (1:1 v/v) or Dioxane/Water
Step-by-Step Procedure:
-
Dissolution: Dissolve the amino acid (1.0 mmol) in 1M NaOH (2.2 mmol, 2.2 mL) and water (2 mL). Ensure pH is >10.
-
Solvent Addition: Add THF (4 mL) to the aqueous solution. Cool to 0°C (ice bath).
-
Reagent Addition: Dissolve 4,5-DMNs-Cl (1.2 mmol) in a minimal amount of THF (1–2 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Note: Due to the 4,5-dimethyl substituents, this may take longer than standard o-NBS (usually 1 hr). Monitor by TLC or LC-MS.
-
-
Work-up:
-
Acidify carefully with 1M HCl to pH ~2–3.
-
Extract with Ethyl Acetate (
). -
Wash organic layer with Brine (
).[1] -
Dry over
, filter, and concentrate.
-
Protocol B: Protection of Amino Acid Esters (Anhydrous Conditions)
Best for: Amino acid methyl/ethyl/benzyl esters or resin-bound peptides.
Reagents:
-
Amino Acid Ester HCl salt (1.0 equiv)
-
4,5-DMNs-Cl (1.1 equiv)[3]
-
Base: Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Solvent: Anhydrous DCM (Dichloromethane)[2]
Step-by-Step Procedure:
-
Suspension: Suspend the amino acid ester salt in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon.
-
Activation: Add DIPEA (3.0 equiv). The solution should become clear as the free amine is liberated. Cool to 0°C.[2]
-
Addition: Add 4,5-DMNs-Cl (1.1 equiv) portion-wise as a solid or dissolved in minimal DCM.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 2–6 hours.
-
Quench & Wash:
-
Dilute with DCM.[2]
-
Wash with 5% Citric Acid or 0.5M HCl (to remove excess base/amine).
-
Wash with Saturated
(to remove sulfonic acid byproducts). -
Dry over
and concentrate.
-
Deprotection Protocol (The "Release")
The utility of the 2-nitrobenzenesulfonyl group is its lability to thiols via Nucleophilic Aromatic Substitution (
Mechanism: The thiol attacks the aromatic ring at the C-1 position (ipso to sulfur), forming a Meisenheimer complex. The complex collapses to release
Reagents:
-
Thiol: 2-Mercaptoethanol (BME) or Thiophenol (PhSH).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or
.[7] -
Solvent: DMF or Acetonitrile.
Standard Procedure:
-
Dissolve the protected sulfonamide (1.0 equiv) in DMF.
-
Add 2-Mercaptoethanol (5.0 – 10.0 equiv).
-
Add DBU (2.0 – 5.0 equiv).
-
Visual Cue: The reaction often turns bright yellow/orange due to the formation of the nitrophenyl-thioether byproduct.
-
-
Stir at RT for 30–60 minutes.
-
Optimization: If the 4,5-dimethyl group retards the reaction (incomplete deprotection after 1 hr), heat to 40°C.
-
-
Work-up:
-
Dilute with Ethyl Acetate.
-
Wash extensively with water/brine (to remove DMF and excess BME).
-
Purification: The amine product is basic.[5] You can extract it into 1M HCl, wash the organic layer (containing the sulfur byproduct) away, and then basify the aqueous layer to recover the pure amine.
-
Comparative Data & Troubleshooting
Solvent & Base Compatibility Table[9]
| Component | Recommended | Compatible | Avoid | Reason to Avoid |
| Solvent | DCM, THF, DMF | Acetonitrile, Dioxane | Alcohols, Water (unless basic) | Alcohols can react with sulfonyl chloride; Acidic water hydrolyzes it. |
| Base (Rxn) | DIPEA, TEA, | Pyridine, NMM | Primary Amines | Primary amines will react with the chloride (side reaction). |
| Deprotection | Mercaptoethanol/DBU | Thiophenol/ | TFA, Piperidine | Acid/Piperidine will not cleave the sulfonamide. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protection) | Hydrolysis of 4,5-DMNs-Cl | Ensure solvents are anhydrous (Protocol B) or add reagent faster/colder (Protocol A). Check reagent quality (should be white/pale yellow solid, not oil). |
| Bis-sulfonylation | Excess Reagent/High Temp | If the amino acid is primary (e.g., Glycine), using >2 equiv of chloride can lead to |
| Incomplete Deprotection | Steric/Electronic hindrance | The 4,5-dimethyl groups stabilize the ring. Switch from Mercaptoethanol to Thiophenol (more nucleophilic) or increase temp to 45°C. |
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[8] Tetrahedron Letters, 36(36), 6373-6374.
-
Kan, T., & Fukuyama, T. (2004).[6] Ns strategies: a highly versatile synthetic method for amines.[8] Chemical Communications, (4), 353-359. [6]
-
BenchChem. (2025).[2][9] Application Notes and Protocols for Fukuyama Amine Synthesis Utilizing 2-Nitrobenzenesulfonyl Chloride.[9]
-
PubChem. (n.d.). 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (Compound Summary).[10] National Library of Medicine.
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids on Solid Phase.[8][11] The Journal of Organic Chemistry, 70(13), 5183–5189.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PubChemLite - 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]
- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Secondary Amines with 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride
Introduction: Unlocking Analytical Clarity with Aromatic Sulfonylation
For researchers, medicinal chemists, and professionals in drug development, the precise characterization and quantification of secondary amines are of paramount importance. These moieties are integral to a vast array of pharmaceuticals, agrochemicals, and specialty materials. However, their inherent physicochemical properties can often present analytical challenges, particularly in chromatographic separations where they may exhibit poor peak shape or lack a strong chromophore for UV detection.[1] Chemical derivatization offers a robust solution to these challenges by covalently modifying the analyte to enhance its detectability and chromatographic behavior.[2][3]
This technical guide provides a comprehensive overview and detailed protocols for the labeling of secondary amines using 4,5-dimethyl-2-nitrobenzenesulfonyl chloride. This reagent belongs to the class of nitrobenzenesulfonyl chlorides, which are well-regarded for their ability to form stable, often crystalline, sulfonamide derivatives with primary and secondary amines. The resulting sulfonamides exhibit enhanced properties for analysis, particularly by High-Performance Liquid Chromatography (HPLC). While extensive literature exists for the analogous 2-nitrobenzenesulfonyl chloride, this guide adapts those established principles to the 4,5-dimethyl variant, providing a scientifically grounded procedure for its application.
The core of this methodology lies in the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The presence of the nitro group and methyl substituents on the aromatic ring influences the reactivity of the sulfonyl chloride and the properties of the resulting derivative, making it a valuable tool for amine analysis.
Causality of Experimental Design: Why this compound?
The selection of a derivatizing agent is a critical decision in analytical method development. This compound offers several advantages rooted in its molecular structure:
-
Formation of Stable Adducts: The reaction between a secondary amine and the sulfonyl chloride forms a robust sulfonamide linkage, ensuring the derivative remains intact during chromatographic analysis.
-
Enhanced UV Detectability: The nitroaromatic system of the reagent imparts a strong chromophore to the derivatized amine, significantly improving its detectability by UV-Vis detectors in HPLC systems.
-
Improved Chromatographic Properties: The introduction of the bulky, non-polar benzenesulfonyl group tends to increase the retention of otherwise highly polar small amines in reversed-phase HPLC, moving them into a more desirable region of the chromatogram and improving peak shape.[3]
-
Crystalline Derivatives: Nitrobenzenesulfonamides are often crystalline solids, which can facilitate the isolation and purification of the derivatized product if required for structural confirmation or as a synthetic intermediate.
The underlying mechanism for this derivatization is a classic nucleophilic acyl substitution at the sulfonyl sulfur. The secondary amine acts as the nucleophile, and the reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the derivatization of a secondary amine.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the derivatization of secondary amines with this compound. These procedures are adapted from well-established methods for the analogous 2-nitrobenzenesulfonyl chloride and are suitable for both small-scale analytical sample preparation and larger-scale synthesis of the sulfonamide derivative.
Protocol 1: Derivatization for Analytical Purposes (e.g., HPLC Analysis)
This protocol is designed for the derivatization of small quantities of a secondary amine in solution, typically for subsequent analysis by HPLC.
Materials:
-
Secondary amine sample
-
This compound
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
HPLC-grade solvents for final dilution
Procedure:
-
Sample Preparation: In a clean vial, dissolve the secondary amine (1.0 equivalent) in anhydrous DCM or ACN.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 equivalents) to the stirred solution.
-
Initiation of Reaction: While stirring, add a solution of this compound (1.1 equivalents) in the same solvent. The reaction is typically exothermic; for sensitive substrates, consider cooling the reaction mixture in an ice bath before adding the sulfonyl chloride.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction time can vary from 30 minutes to several hours depending on the reactivity of the amine. Monitor the progress by a suitable technique such as Thin Layer Chromatography (TLC) or by analyzing aliquots via HPLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).
-
-
Sample Preparation for HPLC: Dissolve the resulting crude sulfonamide in the mobile phase or a suitable solvent for injection into the HPLC system.
Protocol 2: Preparative Scale Synthesis of N,N-Disubstituted 4,5-Dimethyl-2-nitrobenzenesulfonamide
This protocol is suitable for synthesizing larger quantities of the sulfonamide derivative for further use or characterization.
Materials:
-
Secondary amine (1.0 equivalent)
-
This compound (1.05 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.5 - 2.0 equivalents)
-
Standard laboratory glassware for synthesis and work-up
-
Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the secondary amine in anhydrous DCM or THF.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add the base (e.g., pyridine or triethylamine).
-
Reagent Addition: Add the this compound portion-wise over 5-10 minutes, ensuring the temperature remains low.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude N,N-disubstituted sulfonamide can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Caption: A generalized experimental workflow for the derivatization procedure.
Quantitative Data and Expected Outcomes
While specific yield data for the reaction of this compound with a wide range of secondary amines is not extensively documented, high yields are generally expected based on analogous reactions with 2-nitrobenzenesulfonyl chloride. The table below provides representative data for the latter, which can serve as a benchmark.
| Secondary Amine Example | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Dibenzylamine | Triethylamine | Dichloromethane | 2 | >90 |
| N-Methylaniline | Pyridine | Dichloromethane | 4 | >85 |
| Pyrrolidine | Triethylamine | THF | 1 | >95 |
| Morpholine | Triethylamine | Dichloromethane | 1.5 | >95 |
Note: This data is representative for 2-nitrobenzenesulfonyl chloride and should be considered as an estimation for the 4,5-dimethyl analog. Optimization of reaction conditions for specific secondary amines is recommended.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through in-process controls and final analysis:
-
Reaction Monitoring: The use of TLC or HPLC to monitor the disappearance of the starting amine and the appearance of the less polar sulfonamide product provides real-time validation of the reaction's progress.
-
Spectroscopic Confirmation: The structure of the purified sulfonamide derivative can be unequivocally confirmed using standard spectroscopic techniques:
-
¹H and ¹³C NMR: Will show the characteristic signals of the 4,5-dimethyl-2-nitrophenyl group in addition to the signals from the secondary amine moiety.[4]
-
FT-IR: The formation of the sulfonamide will be indicated by the appearance of characteristic S=O stretching bands.
-
Mass Spectrometry: Will confirm the molecular weight of the derivatized product.
-
-
Chromatographic Purity: HPLC analysis of the final product will confirm its purity and retention time, which is essential for quantitative applications.
Conclusion and Future Perspectives
The derivatization of secondary amines with this compound is a robust and effective method for enhancing their analytical detection and aiding in their synthesis and purification. The resulting stable sulfonamides are well-suited for a variety of analytical techniques, most notably HPLC with UV detection. The protocols provided herein, grounded in the well-established chemistry of related sulfonyl chlorides, offer a reliable starting point for researchers. By understanding the underlying chemical principles and employing in-process monitoring, scientists can confidently apply this methodology to a wide range of secondary amines, facilitating advancements in drug discovery and chemical research.
References
- BenchChem. (2025). A Comparative Guide to HPLC-MS Analysis of Compounds Derivatized with 4-Nitrobenzoyl Chloride and its Alternatives.
- BenchChem. (2025). Application Notes and Protocols for Fukuyama Amine Synthesis Utilizing 2-Nitrobenzenesulfonyl Chloride.
- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- BenchChem. (2025). A Comparative Guide to Amine Derivatization: 4-Nitrobenzoyl Chloride vs. Dansyl Chloride.
- Andersen, K. K., et al. (1988). Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 42, 253-257.
- Lauwiner, M., et al. (1998). Chimia, 52, 604-609.
- Yang, J., et al. (2004). Dyes and Pigments, 62, 231-237.
- Allen, F. H., et al. (1987). Journal of the Chemical Society, Perkin Transactions 2, S1-S19.
- Sheldrick, G. M. (2008).
- Bruker. (1997). SHELXTL. Bruker AXS Inc., Madison, Wisconsin, USA.
- Rigaku. (2003). CrystalClear.
- Suchetan, P. A., et al. (2012). Acta Crystallographica Section E: Structure Reports Online, 68, o572.
- Gowda, B. T., et al. (2007). Acta Crystallographica Section E: Structure Reports Online, 63, o371-o373.
- Shetty, M., & Gowda, B. T. (2005).
- Gowda, B. T., et al. (2003).
Sources
- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride Chemistry
Executive Summary & Chemical Profile
4,5-Dimethyl-2-nitrobenzenesulfonyl chloride is a specialized derivatizing agent and protecting group precursor (analogous to the o-Nosyl group). While structurally similar to standard 2-nitrobenzenesulfonyl chloride, the two methyl groups at the 4 and 5 positions introduce electron-donating effects that slightly reduce the electrophilicity of the sulfur center compared to the unsubstituted parent.
Key Challenges:
-
Hydrolysis Competition: The electron-withdrawing nitro group activates the sulfur toward nucleophilic attack, making the reagent highly moisture-sensitive. Hydrolysis to the sulfonic acid is the primary cause of low yields.
-
Steric Hindrance: The ortho-nitro group creates significant steric bulk, impeding attack by hindered nucleophiles.
-
Bis-Sulfonylation: In primary amine protection, the increased acidity of the mono-sulfonamide proton can lead to unwanted di-protection.
Critical Reagent Quality Check (Tier 1 Support)
Issue: "I added 1.2 equivalents, but the reaction stalled at 60% conversion."
Diagnosis: The most common failure mode is the degradation of the sulfonyl chloride reagent into 4,5-dimethyl-2-nitrobenzenesulfonic acid . This byproduct is unreactive toward amines/alcohols but consumes the base in your reaction mixture.
Protocol: Purity Verification System
Before starting any critical batch, validate the reagent quality. Do not rely solely on bottle labels.
-
Visual Inspection: Pure sulfonyl chloride should be a crystalline yellow solid. If it appears oily, sticky, or white/pale (indicating acid formation), it is degraded.
-
Functional Assay (H-NMR):
-
Dissolve a sample in CDCl3 (ensure solvent is dry).
-
Pass Criteria: Sharp aromatic signals.
-
Fail Criteria: Broad acidic proton peak (>10 ppm) or shifting of aromatic signals upfield (indicating sulfonic acid).
-
-
Purification (Recrystallization):
-
If degraded, recrystallize from a mixture of dry Toluene/Hexanes or Benzene (if safety permits).
-
Dissolve in minimum hot toluene, filter rapidly to remove insoluble sulfonic acid, then add hexanes and cool.
-
Reaction Optimization & Protocols (Tier 2 Support)
The "Active Ester" Strategy (DMAP Catalysis)
For the 4,5-dimethyl derivative, the electron-donating methyl groups stabilize the sulfonyl center, making it less reactive than standard Nosyl chloride. Pyridine alone is often insufficient for hindered substrates.
Mechanism: We utilize 4-Dimethylaminopyridine (DMAP) to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is less sterically hindered and more electrophilic than the free chloride.
Figure 1: Catalytic cycle showing the activation of the sulfonyl chloride by DMAP, bypassing the direct, slower attack by the nucleophile.
Standard Operating Procedure (SOP) for High Yield
Reagents:
-
Substrate (1.0 eq)[1]
-
4,5-Me2-2-NsCl (1.2 - 1.5 eq)
-
Base: Triethylamine (TEA) or DIPEA (2.0 eq)
-
Catalyst: DMAP (0.1 - 0.2 eq)
-
Solvent: Anhydrous DCM (preferred) or THF.
Step-by-Step:
-
Drying: Flame-dry glassware and cool under Argon/Nitrogen.
-
Solvation: Dissolve the substrate, TEA, and DMAP in anhydrous DCM (0.1 M concentration).
-
Temperature Control: Cool the solution to 0°C .
-
Why? Controls the exotherm and suppresses bis-sulfonylation.
-
-
Addition: Dissolve the Sulfonyl Chloride in a minimum volume of DCM. Add this solution dropwise over 10-15 minutes.
-
Critical: Do not add solid reagent directly; local high concentrations favor side reactions.
-
-
Equilibration: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).
-
Monitoring: Check TLC after 2 hours. If incomplete, add 0.2 eq more reagent.
Troubleshooting Guide (Tier 3 Support)
Comparative Analysis of Bases
Select the correct base system based on your substrate's profile.[1]
| Base System | Reactivity | Risk Profile | Best Use Case |
| Pyridine (Solvent) | Moderate | Difficult removal; toxic | Robust, non-polar substrates. |
| TEA / DCM | Low | Slow reaction; incomplete conversion | Simple, unhindered primary amines. |
| TEA / DMAP (Cat.) | High | Potential side reactions (elimination) | Standard for 4,5-Me2-2-NsCl. |
| DIPEA / MeCN | Moderate | Good solubility for polar substrates | Amino acids or polar intermediates. |
FAQ: Diagnostic Q&A
Q1: I am seeing a major spot on TLC that is not my product, but the starting material is gone. What is it?
-
Diagnosis: It is likely the sulfonic acid (hydrolyzed reagent) or bis-sulfonylated product (if using a primary amine).
-
Fix:
-
Check: Perform a mini-workup on a TLC sample with aqueous NaHCO3. If the spot disappears (moves to baseline), it is the sulfonic acid.
-
Prevention: Ensure solvents are anhydrous (<50 ppm water).
-
Q2: My yield is low (40%) and I'm isolating a lot of starting material, even with excess reagent.
-
Diagnosis: The "Ortho-Effect."[2] The nitro group at the 2-position creates steric hindrance, and the methyls at 4,5 donate electrons, deactivating the sulfur.
-
Fix: Switch to the DMAP-catalyzed protocol (see Section 3). If already using DMAP, increase temperature to 40°C (Reflux DCM) after the initial 0°C addition period.
Q3: How do I remove the excess this compound during workup?
-
Diagnosis: Sulfonyl chlorides can co-elute with products.[2]
-
Fix: Add a "Quench Step" .
-
Add N,N-dimethylethylenediamine (DMEDA) or simple Morpholine (0.5 eq) to the reaction mixture 15 minutes before workup.
-
This converts excess chloride into a highly polar, water-soluble sulfonamide that is easily washed away with 1M HCl or NaHCO3.
-
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing yield failures in sulfonylation reactions.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts."[3] Chem. Soc. Rev.1983 , 12, 129.[3] Link (Authoritative source on DMAP mechanism).
-
Fukuyama, T.; Jow, C.-K.; Cheung, M. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Lett.1995 , 36, 6373–6374. Link (Primary reference for Nosyl chemistry).
-
BenchChem Technical Division. "Hydrolysis Kinetics of 2-Nitrobenzenesulfonyl Chloride." BenchChem Knowledge Base, 2025.[1][4] (Data on hydrolysis rates).
Sources
Technical Support Center: Purification of 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride
Introduction
Welcome to the technical support guide for the purification of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this reagent in high purity. The synthesis of this compound, typically via nitration of o-xylene followed by chlorosulfonation, often yields a mixture of isomers, unreacted starting materials, and hydrolysis by-products. This guide provides a structured, question-and-answer-based approach to troubleshoot common purification issues, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products I should expect when synthesizing this compound?
The impurity profile of your crude product is largely dictated by the two sequential synthetic steps: nitration and chlorosulfonation.
-
Isomeric Precursors from Nitration: The initial nitration of o-xylene (1,2-dimethylbenzene) does not produce a single isomer. You will primarily get a mixture of 3,4-dimethyl-1-nitrobenzene (the desired precursor) and 4,5-dimethyl-1-nitrobenzene.[1] This means that in the subsequent chlorosulfonation step, you will inevitably form an isomeric sulfonyl chloride by-product.
-
Isomeric Sulfonyl Chlorides: The chlorosulfonation of 3,4-dimethyl-1-nitrobenzene can result in sulfonation at different positions on the aromatic ring, leading to structural isomers of the target molecule.
-
Unreacted Starting Material: Incomplete chlorosulfonation will leave residual 3,4-dimethyl-1-nitrobenzene in your crude product.
-
Hydrolysis Product: The most common and troublesome by-product is 4,5-Dimethyl-2-nitrobenzenesulfonic acid . Sulfonyl chlorides are highly susceptible to hydrolysis in the presence of moisture.[2][3] This can occur during the reaction workup or even from exposure to atmospheric moisture during storage.[4]
-
Diaryl Sulfones: This class of by-product can form during the chlorosulfonation reaction, particularly if there is an insufficient excess of the chlorosulfonating agent.[5]
Q2: My crude product is a dark, oily, or gummy substance instead of a solid. What does this indicate?
A non-crystalline crude product typically suggests the presence of significant impurities that are depressing the melting point of your target compound.
-
Excess Starting Material: The nitrated intermediate (3,4-dimethyl-1-nitrobenzene) is a liquid or low-melting solid, which can result in an oily crude mixture if present in large quantities.
-
Decomposition: Dark coloration can be a sign of product decomposition.[3] Sulfonyl chlorides can be thermally unstable, and prolonged exposure to high temperatures during solvent removal can lead to degradation.
-
Solvent Residue: Incomplete removal of high-boiling point solvents used in the reaction or workup will also result in an oily product.
Q3: How can I quickly assess the purity of my crude product and identify the major contaminants?
Thin-Layer Chromatography (TLC) is the most effective initial method for purity assessment.[6]
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A good starting point is a mixture of hexanes and ethyl acetate (e.g., 3:1 or 4:1 v/v).
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds.
You should expect to see spots corresponding to:
-
4,5-Dimethyl-2-nitrobenzenesulfonic acid: This is a highly polar compound and will remain at the baseline (Rf ≈ 0) in this solvent system.
-
This compound (Product): This will have an intermediate polarity and a moderate Rf value.
-
3,4-Dimethyl-1-nitrobenzene (Starting Material): This is the least polar of the key components and will have the highest Rf value.
Q4: Why is it critical to maintain anhydrous conditions during workup and purification?
The sulfur atom in the sulfonyl chloride group is highly electrophilic and readily attacked by nucleophiles, including water. This nucleophilic attack leads to the displacement of the chloride ion and the formation of the corresponding sulfonic acid, which is often difficult to remove.[2] The reaction is:
R-SO₂Cl + H₂O → R-SO₃H + HCl[2]
To prevent this, always use dry solvents, dry all glassware in an oven before use, and conduct operations under an inert atmosphere (e.g., nitrogen or argon) when possible.[3]
Troubleshooting and Purification Protocols
This section addresses specific problems you may encounter and provides detailed protocols for remediation.
Problem 1: The final product is contaminated with 4,5-Dimethyl-2-nitrobenzenesulfonic acid.
-
Symptom: A portion of the product is water-soluble; TLC shows a spot at the baseline; NMR spectrum may show a broad peak for the acidic proton and a shift in the aromatic signals.
-
Probable Cause: Hydrolysis occurred during an aqueous workup, or the workup was insufficient to remove the sulfonic acid formed.
-
Solution: Perform a liquid-liquid extraction with a basic aqueous solution. This converts the sulfonic acid into its water-soluble salt, allowing for its efficient removal from the organic phase containing your product.[6]
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any CO₂ pressure that may build up.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash (steps 3-5) one to two more times to ensure complete removal of the acidic by-product.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, now free of sulfonic acid.
Problem 2: The final product is contaminated with unreacted 3,4-dimethyl-1-nitrobenzene.
-
Symptom: The product has a low or broad melting point; TLC shows a high-Rf impurity.
-
Probable Cause: The chlorosulfonation reaction did not go to completion.
-
Solution: The significant difference in polarity between the sulfonyl chloride product and the nitro-aromatic starting material allows for effective separation by either recrystallization or column chromatography.
Recrystallization is an effective technique for purifying solid sulfonyl chlorides.[5][7] The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the impurity remains soluble.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various anhydrous solvents (e.g., hexanes, toluene, ethyl acetate, or mixtures thereof). A good starting point for this compound is a mixed solvent system like toluene/hexanes or ethyl acetate/hexanes.
-
Dissolution: In a flask, add the minimum amount of the hot primary solvent (e.g., toluene) to the crude product to achieve complete dissolution.
-
Crystallization: Slowly add the anti-solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Column chromatography provides excellent separation of compounds with differing polarities and is a reliable method for removing both more polar and less polar impurities.[8][9]
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.[10]
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). This will cause the least polar compound, the unreacted 3,4-dimethyl-1-nitrobenzene, to travel down the column first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in hexanes). This will elute the desired product, this compound.
-
Fraction Collection: Collect the eluent in a series of fractions and analyze each fraction by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data and Visualization
Table 1: Key Compounds and Expected TLC Behavior
| Compound | Structure | Polarity | Expected Relative Rf (Hexanes/EtOAc) |
| 3,4-Dimethyl-1-nitrobenzene (Starting Material) | C₈H₉NO₂ | Low | High |
| This compound (Product) | C₈H₈ClNO₄S | Medium | Medium |
| 4,5-Dimethyl-2-nitrobenzenesulfonic acid (Hydrolysis By-product) | C₈H₉NO₅S | High | Low (Baseline) |
Purification Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. studylib.net [studylib.net]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. Virtual Labs [oc-amrt.vlabs.ac.in]
Technical Support Center: 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride (DMNS-Cl) Derivatization
Status: Operational Role: Senior Application Scientist Subject: Optimization of Amine Derivatization & Side Reaction Minimization
Executive Summary: The Chemistry of Control
You are likely using 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride (DMNS-Cl) to introduce a hydrophobic, UV-active, or MS-ionizable tag to polar amines (amino acids, polyamines, or drug metabolites).
The core challenge with DMNS-Cl, as with all sulfonyl chlorides (e.g., Dansyl-Cl, Nosyl-Cl), is kinetic competition. You are racing two reactions against each other:
-
The Target Reaction: Nucleophilic attack by your amine (
) on the sulfur atom. -
The Parasitic Reaction: Hydrolysis by water (
) on the same sulfur atom.
To maximize yield, you must create an environment where the amine is nucleophilic (unprotonated) but the concentration of hydroxide ions is low enough to prevent rapid reagent destruction.
Part 1: The Mechanistic Landscape
Understanding the pathways is the only way to troubleshoot effectively. The reaction does not just "work" or "fail"; it follows specific branches based on pH and stoichiometry.
Reaction Pathway Diagram
Figure 1: Kinetic competition pathways. Green represents the desired outcome; Red and Grey represent the primary modes of failure (Bis-sulfonylation and Hydrolysis).
Part 2: Critical Optimization Parameters
The pH "Goldilocks Zone" (8.5 – 9.5)
-
The Science: Sulfonylation requires the amine to be unprotonated (
). If the pH is below the amine's pKa (typically 9–10), the amine is protonated ( ) and non-reactive. -
The Risk: If pH > 10, the concentration of hydroxide ions (
) increases logarithmically. Hydroxide is a smaller, harder nucleophile than your amine and will rapidly hydrolyze DMNS-Cl into 4,5-dimethyl-2-nitrobenzenesulfonic acid (waste). -
Recommendation: Use Borate buffer (0.1 M, pH 9.0–9.5) or Carbonate buffer (pH 9.0) . Avoid unbuffered bases like NaOH, which create local "hotspots" of high pH.
Reagent Stoichiometry
-
The Science: You need an excess of DMNS-Cl to drive reaction kinetics (Pseudo-first-order).
-
The Risk:
-
Too Low (< 5x): Incomplete derivatization; hydrolysis consumes reagent before it finds the amine.
-
Too High (> 50x): Promotes Bis-sulfonylation on primary amines. The first sulfonamide formed (
) is still acidic; a second DMNS-Cl molecule can attack the nitrogen again to form .
-
-
Recommendation: Maintain a molar ratio of 5:1 to 20:1 (Reagent:Analyte).
Solvent System
-
The Science: DMNS-Cl is hydrophobic. It must be dissolved in an organic solvent (Acetonitrile or Acetone) before mixing with the aqueous buffer.
-
Recommendation: The final reaction mixture should be 50:50 (v/v) Organic:Aqueous .
-
Too much water: Reagent precipitates out of solution.
-
Too much organic: Buffer salts precipitate; pH control is lost.
-
Part 3: Troubleshooting Guide (FAQ)
Q1: I see two peaks for my single primary amine analyte. What happened?
Diagnosis: Bis-sulfonylation. Mechanism: Primary amines have two protons. Under high reagent concentrations or high pH, both are replaced by the sulfonyl group. The Fix:
-
Reduce Reagent Excess: Drop from 50x to 10x molar excess.
-
Lower pH: Drop pH from 10.0 to 9.0. This keeps the mono-sulfonamide product protonated and less reactive toward a second attack.
-
Quench Faster: Add a scavenger amine (e.g., methylamine or glycine) immediately after the incubation time to kill excess reagent.
Q2: My reaction yield is low (< 50%), and I see a large solvent front peak.
Diagnosis: Rapid Hydrolysis. Mechanism: The reagent reacted with water before it could react with your amine. The Fix:
-
Check Reagent Quality: Sulfonyl chlorides degrade to sulfonic acids in the bottle if exposed to moisture.[1] Test: Dissolve a small amount in dry ACN; if it doesn't dissolve completely or is very acidic, it is degraded.
-
Organic Content: Ensure the reaction mix is at least 40-50% Acetonitrile. This slows down the hydrolysis rate compared to pure water.
-
Mixing: Vortex immediately upon addition. Diffusion-limited mixing allows hydrolysis to win.
Q3: The baseline is noisy, and I see "ghost" peaks in my blank.
Diagnosis: Byproducts from Reagent Degradation. Mechanism: DMNS-Cl hydrolyzes to the sulfonic acid (highly polar, elutes early) and can also form methyl esters if Methanol is used as a solvent. The Fix:
-
Never use Alcohols (MeOH/EtOH) as the reaction solvent. Sulfonyl chlorides react with alcohols to form sulfonate esters (
).[2] Use Acetonitrile or Acetone only. -
Chromatography: The sulfonic acid byproduct is inevitable. Adjust your HPLC gradient to elute this waste peak early (high polarity) and separate it from your target sulfonamide.
Part 4: Validated Protocol
This protocol is designed to balance yield against side reactions for a standard primary amine.
Materials
-
Reagent: 10 mM DMNS-Cl in anhydrous Acetonitrile (Prepare fresh).
-
Buffer: 0.1 M Sodium Borate, pH 9.2.
-
Quench: 10% Methylamine or Glycine solution.
Step-by-Step
-
Preparation:
-
Mix 100 µL of Sample (Amine in water/buffer) with 100 µL of Borate Buffer (pH 9.2).
-
Checkpoint: Ensure pH is > 8.5.
-
-
Derivatization:
-
Add 200 µL of DMNS-Cl reagent solution.
-
Vortex immediately for 10 seconds.
-
Incubate: Heat at 60°C for 15–30 minutes .
-
Why Heat? Nitro-sulfonyl chlorides are sterically hindered and less reactive than simple benzoyl chlorides; heat is required to drive the reaction to completion [1].
-
-
Quenching (Critical):
-
Add 50 µL of Quench solution (Methylamine).
-
Incubate 2 mins.
-
Purpose: This destroys remaining DMNS-Cl, preventing it from reacting with the HPLC column or forming artifacts during storage.
-
-
Analysis:
-
Inject directly or dilute with initial mobile phase.
-
Part 5: Data Summary & Compatibility
| Parameter | Optimal Range | Impact of Deviation |
| pH | 9.0 – 9.5 | < 8.5: Low yield (amine protonated).> 10.5: Hydrolysis & Bis-sulfonylation. |
| Temperature | 50°C – 65°C | < 40°C: Slow reaction, incomplete.> 70°C: Thermal degradation of unstable analytes. |
| Time | 10 – 30 min | > 60 min: Increased background noise/side products. |
| Solvent | ACN, Acetone | Alcohols: Form ester side products.DMSO: Difficult to remove/high backpressure. |
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. Retrieved from
-
National Institutes of Health (NIH). (2020). Comparative study of five different amine-derivatization methods for metabolite analyses. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis and Reactivity of Sulfonyl Chlorides. Retrieved from
Sources
Resolving solubility issues of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride in water-acetonitrile mixtures
Technical Support Center: 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride (DM-NBS-Cl)
The Core Challenge: The Hydrophobic-Hydrolytic Paradox
If you are reading this, you are likely facing one of two frustrations: either your reaction mixture has turned into a cloudy suspension immediately upon mixing, or your yields are inexplicably low despite the starting material disappearing.
The molecule This compound (DM-NBS-Cl) presents a specific challenge compared to its simpler cousin, 2-nitrobenzenesulfonyl chloride (Nosyl chloride).[1] The addition of two methyl groups at the 4 and 5 positions significantly increases the lipophilicity (LogP) of the molecule.
While Acetonitrile (MeCN) and Water are miscible, DM-NBS-Cl is not "miscible-friendly."[1] It exists in a precarious balance:
-
Solubility Requirement: It demands high organic solvent content to remain dissolved.
-
Reactivity Requirement: It requires water (usually with a base) to solubilize the target amine or amino acid.
-
Stability Threat: Water acts as a nucleophile, causing rapid hydrolysis to the sulfonic acid (which is water-soluble and unreactive).[1]
The Diagnosis:
-
Immediate Precipitation: The water fraction is too high. The hydrophobic effect forces the DM-NBS-Cl out of solution before it can react.[1]
-
Oiling Out: A yellow oil forms at the bottom.[2][3] This is often a mixture of unreacted chloride and hydrolysis byproducts.
-
Clear Solution but No Yield: The pH was likely too high (>10), accelerating hydrolysis faster than the amidation reaction.
Troubleshooting Workflow: The Diagnostic Tree
Before altering your protocol, use this logic flow to identify the exact failure mode.
Figure 1: Diagnostic decision tree for DM-NBS-Cl reactions in aqueous acetonitrile.
Optimized Solvent Ratios & Stability Data
The "Golden Zone" for DM-NBS-Cl is narrower than for standard Nosyl Chloride.[1] You must maintain a specific dielectric constant in the mixture.
Table 1: Solubility vs. Hydrolysis Risk Profile (at 25°C)
| MeCN : Water Ratio (v/v) | Solubility of DM-NBS-Cl | Hydrolysis Risk (t½) | Recommendation |
| 10 : 90 | Very Poor (Precipitates < 1mM) | Low (Solid is protected) | Avoid. Reagent will not react.[1] |
| 50 : 50 | Moderate (Risk of oiling out) | High (~10-20 min at pH 9) | Risky. Only for very polar amines. |
| 70 : 30 | Good (Stable up to ~50mM) | Moderate | Optimal for most reactions.[1] |
| 90 : 10 | Excellent | Low | Caution. Inorganic bases (NaHCO3) may precipitate.[1] |
Critical Insight: The hydrolysis rate of sulfonyl chlorides is pH-dependent.[1] At pH 10, the half-life can drop to under 5 minutes [1]. You must buffer the system between pH 8.5 and 9.5.
Recommended Protocol: The "Dual-Stream" Addition[1]
To solve the solubility issue without sacrificing reactivity, do not dump the solid reagent directly into the aqueous mixture. Use this standardized protocol.
Reagents:
-
Reagent A: this compound dissolved in pure Acetonitrile (Concentration: 0.2 M).[1]
-
Reagent B: Amine substrate dissolved in 50% saturated NaHCO₃ / 50% Water (or appropriate buffer at pH 9.0).
Step-by-Step Procedure:
-
Preparation: Cool Reagent B (Aqueous Amine) to 0°C in an ice bath.
-
The Primer: Add a volume of pure Acetonitrile to Reagent B equal to 50% of its volume.
-
Why? This creates a "solubility bridge" so the chloride doesn't hit a wall of pure water.
-
-
Controlled Addition: Add Reagent A dropwise to the stirring Reagent B mixture over 10–15 minutes.
-
Why? This keeps the instantaneous concentration of the chloride low, favoring the rapid reaction with the amine over the slower reaction with water [2].
-
-
pH Monitoring: Check pH periodically. If it drops below 8, add small aliquots of 1M NaOH or Na₂CO₃.
-
Warning: Do not let pH exceed 10.
-
-
Completion: Allow to warm to Room Temperature (RT) only after addition is complete.
Frequently Asked Questions (FAQs)
Q1: I followed the protocol, but I still see a precipitate. Is my reaction failed? A: Not necessarily. The precipitate might be your product (the sulfonamide).
-
Test: Take a small aliquot of the suspension. Add Ethyl Acetate.[4]
-
If it dissolves clearly: It is likely your product or unreacted chloride.
-
If it remains solid: It is likely inorganic salts (NaHCO₃/NaCl) precipitating because the MeCN concentration is too high. Add a small amount of water to dissolve salts.
-
Q2: Why use 4,5-dimethyl-2-nosyl instead of standard 2-nosyl chloride? A: The 4,5-dimethyl variant is often used because the cleavage byproducts (during deprotection with thiols) are less toxic and less prone to forming insoluble polymeric sludge compared to the dinitro derivatives [3].[1] However, the trade-off is the reduced water solubility you are currently fighting.
Q3: Can I use Acetone instead of Acetonitrile? A: Yes, but with caution. Acetone reacts with amines to form imines (Schiff bases), which is a reversible side reaction that can complicate kinetics. Acetonitrile is chemically inert under these conditions and is preferred [4].
Q4: The reaction works but the yield is 40%. Where is the rest? A: It likely hydrolyzed to 4,5-dimethyl-2-nitrobenzenesulfonic acid .[1] This byproduct is highly water-soluble and will wash away during aqueous workup.[1]
-
Fix: Increase the equivalents of DM-NBS-Cl from 1.1 eq to 1.5 eq.
-
Fix: Ensure the temperature stays at 0°C during the addition. Hydrolysis has a higher activation energy than amidation; keeping it cold suppresses the side reaction [1].
Mechanistic Visualization
Understanding the competition between the Amine (Target) and Water (Waste) is crucial for optimization.
Figure 2: Kinetic competition in the reaction mixture.[1] High pH accelerates the red path (Waste); Low Temperature favors the green path (Product).
References
-
Rogne, O. (1970). Kinetics of the Hydrolysis of Sulphonyl Chlorides. Journal of the Chemical Society B: Physical Organic, 1294-1297.
-
Kice, J. L. (1965). Nucleophilic Substitution at Sulfur. Accounts of Chemical Research. (General mechanism grounding).[1]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373-6374.[1]
-
BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
Sources
Technical Support Center: Handling the Moisture Sensitivity of 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 6. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Strategies for recrystallization of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride derivatives
Case ID: REC-45DM-NOSYL Status: Open Assigned Specialist: Senior Application Scientist, Purification Division Subject: Strategies for purification and stability management of substituted nitrobenzenesulfonyl chlorides.
Executive Summary
You are working with 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride (a derivative of Nosyl chloride). This compound presents a unique purification paradox:
-
The Nitro Group: Increases polarity and crystallinity.
-
The Sulfonyl Chloride: Is highly moisture-sensitive (hydrolyzes to sulfonic acid).
-
The Methyl Groups: Increase lipophilicity (solubility in non-polar solvents) compared to the parent 2-nitrobenzenesulfonyl chloride.
Successful recrystallization requires a non-nucleophilic, anhydrous solvent system that balances these competing properties. The following guide addresses the most common failure modes: hydrolysis (yield loss), oiling out (purity loss), and thermal decomposition.
Module 1: Solvent Selection & Strategy
Q: Which solvent system should I use? I’m worried about hydrolysis.
A: You must strictly avoid protic solvents (alcohols, water, amines). The 4,5-dimethyl substitution pattern makes this compound highly soluble in chlorinated solvents and moderately soluble in aromatics.
Recommended Systems:
| System Type | Solvent A (Dissolver) | Solvent B (Precipitant) | Best For |
|---|---|---|---|
| Primary (Standard) | Toluene | n-Heptane (or Hexane) | General purification. Toluene provides good thermal stability. |
| High Solubility | Dichloromethane (DCM) | n-Hexane | Compounds that are too soluble in Toluene. Note: Requires low temp. |
| Historical | Carbon Tetrachloride | None | Not recommended due to toxicity, but chemically ideal. |
| FORBIDDEN | Ethanol / Methanol | Water | Will destroy product. Forms sulfonates or sulfonic acid. |
Q: My product is "oiling out" instead of crystallizing. Why?
A: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the compound is too soluble in the hot solvent mixture. The "dimethyl" modification often lowers the melting point compared to the parent Nosyl chloride, exacerbating this issue.
The Fix (The "Cloud Point" Titration):
-
Dissolve crude solid in the minimum amount of Solvent A (e.g., Toluene) at 60°C (do not boil aggressively).
-
Remove from heat.
-
Add Solvent B (e.g., Heptane) dropwise until a persistent cloudiness appears.
-
Add 1-2 drops of Solvent A to clear the solution.[1]
-
Allow to cool very slowly to room temperature, then to 4°C. Rapid cooling traps impurities and causes oiling.
Visualizing the Solvent Logic
The following decision tree outlines the logic for selecting the correct solvent based on your observation.
Caption: Decision matrix for navigating solubility and phase separation issues during recrystallization.
Module 2: Moisture & Stability Management
Q: I see a new spot on my TLC (baseline) after recrystallization. What happened?
A: You likely hydrolyzed your sulfonyl chloride into 4,5-dimethyl-2-nitrobenzenesulfonic acid . This is the most common failure mode. Sulfonyl chlorides are electrophiles; water is a nucleophile.
The Mechanism of Failure: Water attacks the sulfur atom, displacing chloride. This reaction is autocatalytic because it produces HCl, which can further degrade the system or other acid-sensitive groups.
Q: How do I prevent this during the process?
A: You must treat the recrystallization as an anhydrous reaction.
-
Dry Solvents: Use solvents dried over molecular sieves (3Å or 4Å).
-
Glassware: Oven-dried glassware is mandatory.[2]
-
Atmosphere: If possible, keep the headspace flushed with Nitrogen or Argon, especially while heating.
-
Speed: Do not leave the compound in hot solution longer than necessary. Thermal decomposition competes with crystallization.
Caption: The hydrolysis pathway. Moisture converts the lipophilic chloride (Target) into the polar acid (Impurity), ruining the crystallization.
Module 3: Step-by-Step Protocol (The "Toluene/Heptane" Method)
Prerequisites:
-
Crude this compound.
-
Anhydrous Toluene.
-
Anhydrous n-Heptane (or Hexane).
-
Activated Charcoal (optional, for color removal).
Procedure:
-
Preparation: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Flush with Nitrogen.[2]
-
Dissolution: Add Toluene in small portions while heating the flask to ~60-65°C.
-
Critical: Do not exceed 80°C to minimize thermal decomposition.
-
Add just enough Toluene to dissolve the solid.
-
-
Filtration (If needed): If there are insoluble particles (salts/dust), perform a rapid hot filtration through a pre-warmed funnel.
-
Tip: If the solution is dark brown/black, add a spatula tip of activated charcoal, stir for 2 mins, then filter.
-
-
Precipitation: Remove from heat. While still warm (~50°C), add n-Heptane dropwise.
-
Stop immediately when a faint turbidity (cloudiness) persists.
-
Add 1 drop of Toluene to clear it.
-
-
Crystallization:
-
Wrap the flask in a towel (insulation) to allow slow cooling to room temperature (2 hours).
-
Once at room temp, move to a 4°C fridge or ice bath for 1 hour.
-
-
Collection: Filter the crystals rapidly using a Buchner funnel.
-
Wash with cold n-Heptane (do not use Toluene for washing).
-
Dry under high vacuum immediately to remove solvent traces.
-
Module 4: Impurity Profiling & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Crystals are sticky/wet | Solvent inclusion or oiling out. | Recrystallize again using a more dilute solution; dry under high vacuum for >4 hours. |
| Low Yield | Too much Solvent A (Toluene). | Concentrate the mother liquor (filtrate) and repeat the process for a "second crop."[3] |
| Material turned to "goo" | Hydrolysis (Sulfonic acid formation).[4] | Check TLC. If acid is present, wash the organic solution with cold NaHCO3 (rapidly), dry with MgSO4, and re-evaporate before crystallizing. |
| Yellow/Orange Color | Nitro-compounds are naturally yellow. | This is normal. Dark brown indicates decomposition; bright yellow is expected. |
References & Authority[4][5][6][7]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for sulfonyl chloride purification).
-
BenchChem Technical Support. "Solubility of 2-Nitrobenzenesulfonyl Chloride in Common Organic Solvents." BenchChem Knowledge Base, 2025. Link
-
Sigma-Aldrich (Merck). "Handling of Moisture Sensitive Reagents: Sulfonyl Chlorides." Technical Bulletin AL-134. Link
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (Reference for solvent drying and specific compound constants).
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and drug development, the strategic use of protecting groups and reactive intermediates is paramount. Benzenesulfonyl chlorides are a cornerstone class of reagents utilized for the protection of amines as sulfonamides, a transformation critical in multi-step syntheses. The choice of a specific benzenesulfonyl chloride derivative can profoundly impact reaction outcomes, yields, and the ease of subsequent deprotection steps. A thorough understanding of the structural and electronic properties of these reagents is therefore essential, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled window into these molecular features.
This guide offers an in-depth ¹H NMR characterization of 4,5-dimethyl-2-nitrobenzenesulfonyl chloride, a nuanced reagent, and presents a comparative analysis with other commonly employed sulfonyl chlorides. By examining their spectral data, we can elucidate the electronic effects of various substituents on the benzene ring, providing a rational basis for reagent selection in complex synthetic endeavors.
The ¹H NMR Profile of this compound: A Predicted Spectrum
While a publicly available experimental ¹H NMR spectrum for this compound is not readily found in the searched literature, its structure allows for a confident prediction of its spectral features based on established principles of NMR spectroscopy and data from analogous compounds.
The structure of this compound features a benzene ring with two methyl groups, a nitro group, and a sulfonyl chloride group. The protons on the aromatic ring are subject to the electronic effects of these substituents. The nitro group and the sulfonyl chloride group are both strongly electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). Conversely, the methyl groups are electron-donating, which will shield the aromatic protons, shifting their signals to a higher field (lower ppm).
Based on these principles, the predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit the following key signals:
-
Two singlets in the aromatic region (δ 7.5-8.5 ppm): These signals would correspond to the two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and would not show coupling to each other, hence appearing as singlets. The proton ortho to the strongly electron-withdrawing nitro group would be expected to be the most downfield.
-
Two singlets in the aliphatic region (δ 2.3-2.7 ppm): These signals would correspond to the two methyl groups. As they are attached to the aromatic ring, they would be slightly deshielded compared to a simple alkane and would likely appear as distinct singlets due to their different positions relative to the other substituents.
A Comparative Analysis with Alternative Sulfonyl Chlorides
To contextualize the utility of this compound, it is instructive to compare its predicted ¹H NMR characteristics with those of other frequently used sulfonyl chlorides. The following table summarizes the experimental ¹H NMR data for several alternatives.
| Compound | Aromatic Protons (δ, ppm, Multiplicity, J (Hz)) | Other Protons (δ, ppm, Multiplicity) | Key Differentiating Features |
| This compound (Predicted) | ~8.3 (s), ~7.6 (s) | ~2.5 (s, 3H), ~2.4 (s, 3H) | Two aromatic singlets and two methyl singlets. |
| 2-Nitrobenzenesulfonyl chloride [1] | 8.27 (d), 7.95 (t), 7.91 (t), 7.89 (d) | - | Complex multiplet pattern in the aromatic region. |
| 2,4-Dinitrobenzenesulfonyl chloride [2] | 8.70 (d, J=2.0), 8.66 (dd, J=9.1, 2.0), 8.51 (d, J=9.1) | - | Highly deshielded aromatic protons due to two nitro groups. |
| Benzenesulfonyl chloride [3] | 7.5-7.9 (m) | - | A complex multiplet for the five aromatic protons. |
| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) [4] | 7.7 (d), 7.3 (d) | 2.4 (s, 3H) | Two doublets in the aromatic region and a methyl singlet. |
This comparative data highlights the unique spectral signature of each reagent. The presence and position of electron-withdrawing and electron-donating groups significantly influence the chemical shifts of the aromatic protons. For instance, the two nitro groups in 2,4-dinitrobenzenesulfonyl chloride cause a substantial downfield shift of all aromatic protons compared to benzenesulfonyl chloride.[2][3] In contrast, the electron-donating methyl group in 4-methylbenzenesulfonyl chloride results in a slight upfield shift of the aromatic protons.[4]
The predicted spectrum of this compound, with its two distinct aromatic singlets, offers a clear and easily interpretable pattern, which can be advantageous for monitoring reaction progress and confirming the structure of the resulting sulfonamide.
Experimental Protocol for ¹H NMR Sample Preparation and Analysis
To obtain a high-quality ¹H NMR spectrum of a sulfonyl chloride, the following protocol should be followed:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sulfonyl chloride compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its reactivity. Chloroform-d is a common choice for many organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can often reference the residual solvent peak.
-
Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), pulse width, and acquisition time.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) to elucidate the molecular structure.
-
Workflow for ¹H NMR Analysis
The following diagram illustrates the general workflow for characterizing a compound using ¹H NMR spectroscopy.
Caption: Workflow for 1H NMR Sample Preparation and Analysis.
Conclusion
The ¹H NMR characterization of this compound and its comparison with other sulfonyl chlorides provide valuable insights for the discerning synthetic chemist. The predicted spectrum of the title compound, featuring two distinct aromatic singlets, offers a clear advantage in reaction monitoring. The comparative analysis underscores the significant impact of substituent electronic effects on the chemical shifts of aromatic protons, a fundamental principle that guides the rational selection of reagents in organic synthesis. By following a meticulous experimental protocol, researchers can obtain high-quality NMR data, which is indispensable for the unambiguous structural elucidation and purity assessment of these important synthetic building blocks.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dinitrobenzenesulfenyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonyl chloride, 2,4-dinitro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
University of Regensburg. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Chemsrc. (2025, August 21). nosyl chloride. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link]
- Shapiro, B. L., & Mohrmann, L. E. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
-
Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
-
Organic Syntheses. (n.d.). orthanilic acid. Retrieved from [Link]
-
OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride. Retrieved from [Link]
-
NIST. (n.d.). 4-Nitrobenzenesulphonyl chloride. Retrieved from [Link]
Sources
FTIR spectral analysis of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride functional groups
This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride (DMNSC) . It is designed for researchers utilizing this compound as a derivatizing agent, protecting group (Nosyl derivative), or intermediate in sulfonamide synthesis.
Executive Summary & Strategic Context
This compound is a highly functionalized aromatic intermediate. Its utility in drug development—specifically in the synthesis of sulfonamides and peptide coupling—relies heavily on the electrophilicity of the sulfonyl chloride moiety.
FTIR spectroscopy is the primary frontline technique for validating the integrity of this functional group. Unlike NMR, which requires dissolution and may mask rapid hydrolysis, FTIR (especially ATR) allows for the immediate assessment of the sulfonyl chloride (-SO₂Cl) integrity versus its hydrolyzed sulfonic acid (-SO₃H) counterpart.
Key Analytical Objective: To distinguish the active sulfonyl chloride "warhead" from impurities (hydrolysis products or unreacted nitro-xylene precursors) using characteristic vibrational modes.
Spectral Fingerprint Analysis
The FTIR spectrum of DMNSC is complex due to the overlapping regions of the nitro and sulfonyl groups. The following analysis deconstructs the spectrum into diagnostic zones.
Table 1: Critical Functional Group Assignments
| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value |
| Sulfonyl Chloride | 1375 – 1390 | Strong | Primary ID. Confirms -SO₂Cl presence.[1] | |
| Sulfonyl Chloride | 1170 – 1190 | Strong | Primary ID. Distinct from sulfonic acid salts. | |
| Nitro Group | 1530 – 1550 | Strong | Confirms nitration pattern. | |
| Nitro Group | 1340 – 1360 | Strong | Interference Risk. Can overlap with SO₂ asymmetric stretch. | |
| Methyl Groups | 2920 – 2980 | Medium | Distinguishes from non-methylated analogues (e.g., o-Nosyl-Cl). | |
| Aromatic Ring | 3050 – 3100 | Weak | Confirms aromaticity. | |
| Aromatic Ring | 850 – 900 | Medium | Indicative of 1,2,4,5-tetrasubstitution (isolated protons). |
Deep Dive: The "Warhead" Region (1100–1400 cm⁻¹)
The most critical region for DMNSC is between 1100 and 1400 cm⁻¹ .
-
The Overlap Challenge: The symmetric NO₂ stretch (~1350 cm⁻¹) and the asymmetric SO₂ stretch (~1380 cm⁻¹) are in close proximity. High-resolution scanning (2 cm⁻¹) is recommended to resolve these peaks clearly.
-
Purity Indicator: In a pure sample, the SO₂Cl bands are sharp. Broadening in the 1100–1200 cm⁻¹ region often indicates the formation of hydrogen-bonded species, signaling hydrolysis.
Comparative Analysis: Product vs. Alternatives
This section objectively compares DMNSC against its immediate chemical relatives to establish quality control criteria.
Scenario A: DMNSC vs. Hydrolysis Product (Sulfonic Acid)
The most common degradation pathway is the hydrolysis of the -SO₂Cl group to -SO₃H due to moisture exposure.
| Feature | DMNSC (Active) | Hydrolysis Product (Degraded) | QC Action |
| O-H Region (3200-3600 cm⁻¹) | Absent (Baseline flat) | Broad, Strong Band | Reject if broad peak exists. |
| SO₂ Asymmetric Stretch | Sharp, ~1380 cm⁻¹ | Shifted to ~1150-1250 cm⁻¹ (broad) | Monitor peak shift. |
| C=O Region | Absent | Absent | N/A |
Scenario B: DMNSC vs. Precursor (4,5-Dimethyl-2-nitrobenzene)
Incomplete chlorosulfonation results in residual starting material.
| Feature | DMNSC (Product) | Precursor (Impurity) | QC Action |
| SO₂ Bands (1380/1180 cm⁻¹) | Present (Strong) | Absent | Low intensity implies low conversion. |
| C-H Aliphatic (Methyl) | Present | Present | Cannot be used for discrimination. |
| Fingerprint (600-900 cm⁻¹) | Distinct S-Cl influenced bands | Standard aromatic pattern | Secondary confirmation. |
Experimental Protocol: Validated Workflow
To ensure reproducible spectral data, follow this self-validating protocol.
Methodology: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer) with Diamond/ZnSe ATR crystal.
-
Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for NO₂/SO₂ separation).
-
Scans: 32 (Screening) or 64 (Publication quality).
-
Range: 4000 – 600 cm⁻¹.
-
Step-by-Step Procedure:
-
Background: Collect an air background spectrum to remove atmospheric CO₂ and H₂O lines.
-
Sample Prep: Place ~5 mg of solid DMNSC directly onto the crystal.
-
Pressure: Apply uniform pressure using the anvil to ensure good contact (critical for solid samples).
-
Acquisition: Record the spectrum.
-
Validation Check:
-
Check 1: Is the baseline flat at 3400 cm⁻¹? (If No → Sample is wet/hydrolyzed).
-
Check 2: Are the peaks at 2900 cm⁻¹ visible? (If No → Poor contact or wrong sample).
-
-
Cleaning: Clean crystal with Isopropanol (avoid water to prevent corrosion of ZnSe crystals or hydrolysis of residue).
Decision Logic & Visualization
The following diagram illustrates the logical workflow for interpreting the spectrum of DMNSC during a quality control check.
Caption: Logical decision tree for validating this compound purity via FTIR.
References
-
National Institute of Standards and Technology (NIST). (2025). 4-Nitrobenzenesulfonyl chloride Mass and IR Spectrum Data.[1][2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons.[3] (Standard reference for functional group frequencies).
Sources
Validation of HPLC assays for 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride labeled compounds
The following guide details the validation and application of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride (DM-NBS-Cl) as a derivatization reagent for High-Performance Liquid Chromatography (HPLC).
While less ubiquitous than Dansyl Chloride, DM-NBS-Cl represents a specialized class of nitrobenzenesulfonyl chlorides . These reagents are engineered to impart strong UV absorbance (via the nitro chromophore) and increased lipophilicity (via the dimethyl substitution) to polar amines and phenols, facilitating their retention on Reversed-Phase (RP) columns.
Introduction & Chemical Basis
This compound (DM-NBS-Cl) functions as a pre-column derivatization reagent targeting nucleophilic functional groups—primarily primary/secondary amines and phenols.
-
Mechanism: The reagent undergoes a nucleophilic substitution reaction (Schotten-Baumann type) under alkaline conditions. The amine nitrogen attacks the sulfonyl sulfur, displacing the chloride ion to form a stable sulfonamide .
-
Chromophore Utility: Unlike Dansyl-Cl (fluorescent), the nitro group in DM-NBS-Cl acts as a UV-absorbing chromophore (typically
~254–300 nm) and a "charge tag" for Electrospray Ionization (ESI-MS) due to the electron-withdrawing nature of the sulfonyl moiety. -
Selectivity: The 4,5-dimethyl substitution adds steric bulk, which can improve the separation of structural isomers compared to the simpler 2-nitrobenzenesulfonyl chloride (Nosyl-Cl).
Reaction Scheme
The following diagram illustrates the derivatization pathway and the critical decision points for method optimization.
Figure 1: Reaction mechanism for DM-NBS-Cl derivatization. The competition between sulfonamide formation and reagent hydrolysis (Byproduct) is the critical variable in protocol optimization.
Comparative Analysis: DM-NBS-Cl vs. Alternatives
The choice of reagent dictates the detection method and sensitivity.[1][2] The table below objectively compares DM-NBS-Cl against the industry standards: Dansyl Chloride (Fluorescence) and Benzoyl Chloride (UV).
| Feature | DM-NBS-Cl (Target) | Dansyl Chloride (Dns-Cl) | Benzoyl Chloride |
| Primary Detection | UV-Vis (254–300 nm) | Fluorescence (Ex 340 / Em 525) | UV (230 nm) |
| Sensitivity | Moderate (pmol range) | High (fmol range) | Low/Moderate (nmol range) |
| Derivatization Time | 10–30 mins @ 60°C | 30–60 mins @ 60°C (Slower) | < 5 mins @ RT (Fast) |
| Stability of Derivative | High (Sulfonamide) | High (Sulfonamide) | Moderate (Amide) |
| Interference | Hydrolyzed reagent (acid) separates well on C18. | Hydrolyzed Dns-OH is highly fluorescent (major interference). | Benzoic acid can interfere; requires extraction. |
| Mass Spec Utility | High. Enhances ionization efficiency in negative mode (ESI-). | High. Enhances positive mode (ESI+). | Moderate. |
| Cost | Moderate (Specialized) | Low (Commodity) | Very Low |
Expert Insight: Choose DM-NBS-Cl when you lack a fluorescence detector but require higher specificity and retention than Benzoyl Chloride can offer. It is particularly superior for LC-MS applications where the nitro group facilitates specific fragmentation patterns [1].
Validation Framework (ICH Q2(R1) Aligned)
To validate an assay using DM-NBS-Cl, you must demonstrate that the derivatization step is robust and does not introduce variability.
A. Specificity & Selectivity
-
Challenge: The reagent itself hydrolyzes to 4,5-dimethyl-2-nitrobenzenesulfonic acid.
-
Validation Step: Inject a "Reagent Blank" (Buffer + DM-NBS-Cl). Ensure the hydrolyzed reagent peak is chromatographically resolved (
) from the analyte-derivative peak. -
Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank matrix.
B. Linearity & Range
-
Protocol: Prepare calibration standards before derivatization. This validates the efficiency of the reaction across the concentration range, not just the detector response.
-
Range: Typically 0.1 µg/mL to 100 µg/mL.
-
Criteria:
; Residuals < ±15%.
C. Reaction Stability (Robustness)
-
Critical Parameter: Sulfonyl chlorides are moisture sensitive.[3]
-
Experiment:
-
Criteria: Peak area variation < 2.0% RSD over 24 hours. Sulfonamides are generally stable, but this confirms absence of degradation.
D. Accuracy (Recovery)
-
Method: Spike blank matrix (e.g., plasma, urine) with analyte prior to extraction and derivatization.
-
Levels: Low (3x LOQ), Medium, High (80% of upper limit).
-
Criteria: 85–115% recovery.
Standardized Experimental Protocol
This protocol is optimized for biogenic amines and amino acids .
Reagents
-
Buffer: 0.1 M Sodium Borate (pH 9.5). Note: High pH is required to deprotonate the amine, but >10.5 accelerates reagent hydrolysis.
-
Reagent Solution: 5 mg/mL DM-NBS-Cl in Acetonitrile (ACN). Prepare fresh daily.
-
Quenching Agent: 10% Ammonia or Glycine solution.
Workflow
-
Mix: Combine 100 µL Sample + 100 µL Borate Buffer.
-
Add: Add 200 µL DM-NBS-Cl Reagent Solution. Vortex vigorously (30 sec).
-
Incubate: Heat at 60°C for 15 minutes .
-
Why 60°C? Nitro-sulfonyl chlorides are less reactive than acyl chlorides; heat drives the reaction to completion.
-
-
Quench: Add 50 µL Quenching Agent to consume excess reagent (prevents column damage).
-
Dilute/Filter: Dilute with Mobile Phase A (to match initial gradient conditions) and filter (0.22 µm).
-
Inject: 10 µL into HPLC.
HPLC Conditions (Typical)
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
Detection: UV at 254 nm (Nitro-aromatic max) or 300 nm (Sulfonamide shift).
Validation Logic Diagram
The following Graphviz diagram outlines the decision tree for troubleshooting validation failures specific to derivatization assays.
Figure 2: Troubleshooting logic for validation failures in pre-column derivatization methods.
References
-
BenchChem. (2025).[1][2][6] A Comparative Guide to HPLC-MS Analysis of Compounds Derivatized with 4-Nitrobenzoyl Chloride and its Alternatives. Retrieved from
-
National Institutes of Health (NIH). (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids. Retrieved from
-
ResearchGate. (2021). Comparison of the chromatographic conditions of analysis of both the dansyl chloride and Fmoc derivatives. Retrieved from
-
Asian Journal of Applied Chemistry Research. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from
-
Drug Discoveries & Therapeutics. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ddtjournal.com [ddtjournal.com]
- 5. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalajacr.com [journalajacr.com]
- 9. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Purity of 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride via Elemental Analysis
Content Type: Publish Comparison Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride (CAS: 838840-90-7)[1]
Executive Summary
In the synthesis of sulfonamide-based pharmaceuticals and fluorophores, This compound (DNBSC) is a critical electrophile. However, its high reactivity toward nucleophiles renders it inherently unstable in the presence of atmospheric moisture, leading to rapid hydrolysis into 4,5-dimethyl-2-nitrobenzenesulfonic acid.
Standard purity assays like HPLC-UV often fail to accurately quantify this degradation because the sulfonic acid byproduct may co-elute or require aqueous mobile phases that induce further degradation during the assay itself. This guide establishes Elemental Analysis (EA) as the superior, "truth-telling" orthogonal method for confirming DNBSC purity. By focusing on the stoichiometric abundance of Chlorine (Cl) versus Sulfur (S), researchers can definitively distinguish between the active sulfonyl chloride and its hydrolyzed dead-end byproduct.
Technical Context & The Instability Challenge
The Molecule[2][3][4]
-
CAS: 838840-90-7[1]
-
Formula:
-
Physical State: Typically a yellow crystalline solid.
The Mechanism of Failure
Sulfonyl chlorides are susceptible to nucleophilic attack by water. Upon exposure to moist air or wet solvents, DNBSC hydrolyzes, losing the chlorine atom and forming a sulfonic acid.
Reaction:
This transformation is chemically silent in many qualitative checks (like TLC) if the polarity shift is minor, but it is catastrophic for stoichiometry in subsequent steps.
Comparative Analysis: Why Elemental Analysis?
While NMR and HPLC are standard in organic synthesis, they possess specific blind spots regarding sulfonyl chlorides.
Table 1: Analytical Method Comparison for DNBSC
| Feature | Elemental Analysis (EA) | HPLC (UV/Vis) | Potentiometric Titration | |
| Primary Detection | Mass % of C, H, N, S, Cl | Chromophore absorption (UV) | Proton environment | Chloride ion concentration |
| Moisture Sensitivity | Low (Solid state analysis) | High (Aqueous mobile phases induce hydrolysis) | Medium (Requires dry deuterated solvents) | High (Aqueous titration) |
| Differentiation | Definitive (Cl % drops to 0% in acid) | Difficult (Acid/Chloride often co-elute) | Subtle (Aromatic shift is minimal) | Good (measures free |
| Sample Prep | Inert handling required | Dissolution in MeCN (risk of hydrolysis) | Dissolution in | Dissolution required |
| Verdict | Gold Standard for Bulk Purity | Good for organic impurities, bad for assay | Good for structure, bad for salt/moisture | Good for assay, but consumes sample |
Diagram 1: Analytical Decision Matrix
Caption: Decision tree for selecting the optimal analytical method. EA is prioritized for solid-state quantitative assay to avoid hydrolysis artifacts.
Deep Dive: The "Hydrolysis Gap"
The power of EA lies in the drastic stoichiometric shift that occurs during hydrolysis. By calculating the theoretical values, we can establish a "Hydrolysis Gap"—the measurable difference between the pure product and its degraded form.
Table 2: Theoretical Composition vs. Hydrolyzed Impurity
| Element | Pure DNBSC ( | Hydrolyzed Acid ( | The Gap (Delta) |
| Carbon (C) | 38.48% | 41.55% | +3.07% |
| Hydrogen (H) | 3.23% | 3.92% | +0.69% |
| Nitrogen (N) | 5.61% | 6.06% | +0.45% |
| Sulfur (S) | 12.84% | 13.87% | +1.03% |
| Chlorine (Cl) | 14.20% | 0.00% | -14.20% |
Interpretation:
-
The Chlorine Marker: This is the critical indicator. A pure sample must theoretically contain ~14.2% Chlorine. If the sample has hydrolyzed, the covalent chlorine is lost (becoming HCl gas or free chloride ions depending on storage), and the %Cl value will plummet.
-
The Carbon Shift: Counter-intuitively, hydrolysis increases the carbon percentage by mass because the heavy chlorine atom is replaced by a lighter hydroxyl group, increasing the relative weight contribution of carbon.
Experimental Protocol: Self-Validating EA Workflow
To ensure trustworthiness, the EA protocol must account for the hygroscopic nature of the compound. A standard "scoop and shoot" method will yield false negatives due to moisture absorption during weighing.
Reagents & Equipment[9][10]
-
Instrument: Combustion Analyzer (e.g., Elementar vario EL cube or Thermo FlashSmart) capable of CHNS and Cl determination.
-
Microbalance: Precision to 0.001 mg (1 µg).
-
Capsules: Tin (Sn) capsules for CHNS; Silver (Ag) capsules recommended for Chlorine analysis if separate pyrolysis is used.
-
Reference Standard: Sulfanilamide (for CHNS) and 2-Chlorobenzoic acid (for Cl).
Step-by-Step Methodology
-
System Conditioning:
-
Run 3 blanks (empty capsules) to stabilize the baseline.
-
Run 3 standards (Sulfanilamide) until the K-factor deviation is <0.2%.
-
-
Sample Handling (The Critical Step):
-
Note: DNBSC is moisture sensitive.[5]
-
Dry the sample in a vacuum desiccator over
for 4 hours prior to analysis to remove surface moisture. -
Inert Weighing: If high humidity is present (>50% RH), weigh samples inside a glove box or glove bag under
atmosphere. -
Seal tin capsules immediately using a cold-welding press.
-
-
Combustion Parameters:
-
Furnace Temp: 1150°C (ensure complete combustion of the aromatic ring).
-
Oxygen Dosing: Excess
(approx. 120-150 seconds injection) is required to prevent soot formation which lowers %C values.
-
-
Data Validation (Self-Check):
-
Acceptance Criteria: Theoretical values ± 0.4%.
-
The Cl/S Ratio Check: Calculate the molar ratio of Cl to S.
-
Pure DNBSC Ratio: 1.0
-
If Ratio < 0.95: Significant hydrolysis has occurred.
-
-
Diagram 2: Inert Handling Workflow for EA
Caption: Workflow emphasizing moisture exclusion. The "Red Zone" (Weighing) is where most errors occur for sulfonyl chlorides.
References
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from
-
Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from
-
BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides. Retrieved from
-
Sigma-Aldrich (Merck). Handling and Storage of Sulfonyl Chlorides. Retrieved from
-
ASTM International. ASTM E258 - Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method (and Combustion alternatives). Retrieved from
Sources
A Comparative Guide to the Stability of Sulfonamides Derived from 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride
This guide provides a comprehensive comparison of the chemical stability of sulfonamides derived from 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride. In the landscape of drug discovery and development, the stability of a molecule is a critical parameter that dictates its shelf-life, formulation strategies, and ultimately, its therapeutic efficacy and safety. Sulfonamides synthesized from this compound are of interest due to the unique electronic and steric properties conferred by the dimethyl and nitro substituents on the benzene ring. This guide will delve into the synthesis of these compounds, offer a theoretical comparison of their stability based on established chemical principles, and provide detailed, standardized experimental protocols for their empirical evaluation.
The Influence of Molecular Architecture on Stability
The stability of sulfonamides is intricately linked to the electronic environment of the sulfonamide bond (S-N). The substituents on the aryl ring of the benzenesulfonyl chloride play a pivotal role in modulating this environment. In the case of this compound, we have two electron-donating methyl groups and a potent electron-withdrawing nitro group.
-
Electron-Donating Groups (4,5-Dimethyl): The two methyl groups at the 4 and 5 positions increase the electron density on the benzene ring through inductive and hyperconjugation effects. This, in turn, can slightly decrease the electrophilicity of the sulfur atom in the sulfonyl group, potentially leading to a more stable S-N bond in the resulting sulfonamide.
-
Electron-Withdrawing Group (2-Nitro): The nitro group at the ortho position has a strong electron-withdrawing effect, both through induction and resonance. This significantly increases the electrophilicity of the sulfur atom, making the sulfonyl chloride highly reactive.[1][2] In the resulting sulfonamide, this electron-withdrawing character can make the sulfonamide proton more acidic and potentially influence the stability of the S-N bond, particularly under basic conditions. The ortho-position of the nitro group can also introduce steric hindrance, which may influence the conformation and stability of the sulfonamide.[3]
The interplay of these opposing electronic effects makes the stability profile of sulfonamides derived from this compound a subject of considerable interest. A theoretical comparison with sulfonamides derived from other substituted benzenesulfonyl chlorides is presented below.
Comparative Stability Analysis
To provide a clear comparison, we will consider sulfonamides derived from benzenesulfonyl chloride, p-toluenesulfonyl chloride (an electron-donating example), and p-nitrobenzenesulfonyl chloride (an electron-withdrawing example) alongside our target compound.
| Derivative Source | Key Substituents | Expected Impact on S-N Bond Stability | Rationale |
| This compound | 2-Nitro (EWG), 4,5-Dimethyl (EDG) | Moderate to High | The strong electron-withdrawing nitro group at the ortho position is expected to destabilize the S-N bond by increasing the electrophilicity of the sulfur atom. However, the two electron-donating methyl groups may partially counteract this effect, leading to a nuanced stability profile. Steric hindrance from the ortho-nitro group could also play a role.[3] |
| p-Toluenesulfonyl chloride | 4-Methyl (EDG) | High | The electron-donating methyl group increases electron density at the sulfur atom, strengthening the S-N bond and enhancing stability. |
| p-Nitrobenzenesulfonyl chloride | 4-Nitro (EWG) | Low to Moderate | The strong electron-withdrawing nitro group significantly decreases electron density at the sulfur atom, making the S-N bond more susceptible to nucleophilic attack and cleavage.[1] |
| Benzenesulfonyl chloride | None | Moderate | Serves as a baseline for comparison with no electronic perturbation from substituents. |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
Synthesis of Sulfonamides from this compound
The synthesis of sulfonamides from this compound typically follows a standard nucleophilic substitution reaction with a primary or secondary amine.[4][5]
Caption: General workflow for the synthesis of sulfonamides.
Step-by-Step Protocol:
-
Dissolution: Dissolve the primary or secondary amine in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Addition of Base: Add a base, such as pyridine or triethylamine, to the solution to act as a proton scavenger.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound in the same solvent to the amine solution, typically at 0°C to control the exothermic reaction.
-
Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate. The crude product is then purified by column chromatography or recrystallization.
Experimental Protocols for Stability Assessment
To empirically determine the stability of the synthesized sulfonamides, standardized stress testing protocols are essential. The following methodologies are adapted from established guidelines and scientific literature.[6][7]
Hydrolytic Stability Testing
This test evaluates the stability of the sulfonamide at different pH values.[8][9][10]
Caption: Workflow for hydrolytic stability testing.
Protocol:
-
Preparation of Test Solutions: Prepare aqueous buffer solutions at pH 4 (acidic), pH 7 (neutral), and pH 9 (alkaline).
-
Sample Preparation: Dissolve a known concentration of the sulfonamide derivative in each buffer solution.
-
Incubation: Maintain the solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Quantify the remaining concentration of the parent sulfonamide in each sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[11][12]
-
Data Analysis: Determine the rate constant (k) of hydrolysis at each pH by plotting the natural logarithm of the concentration versus time. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[6]
Photostability Testing
This test assesses the degradation of the sulfonamide upon exposure to light.
Protocol:
-
Sample Preparation: Prepare two sets of solutions of the sulfonamide in a suitable solvent. Wrap one set in aluminum foil to serve as the dark control.
-
Light Exposure: Expose the unwrapped samples to a light source that meets the requirements of ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).
-
Sampling and Analysis: After a specified duration of exposure, analyze both the exposed and control samples by HPLC-UV to determine the extent of degradation.
Thermal Stability Testing
This screening test provides information on the stability of the solid sulfonamide to heat.
Protocol:
-
Sample Preparation: Place a known quantity of the solid sulfonamide in a suitable container.
-
Heating: Heat the sample at a controlled temperature (e.g., 10°C increments above the accelerated stability testing temperature) for a defined period.
-
Analysis: After cooling, dissolve the sample and analyze by HPLC-UV to determine the percentage of degradation.
Degradation Pathways
The primary degradation pathways for sulfonamides include cleavage of the S-N bond and modifications to the aromatic ring or the amine moiety.[13][14] For sulfonamides derived from this compound, potential degradation products could include 4,5-Dimethyl-2-nitrobenzenesulfonic acid and the corresponding amine.
Conclusion
The stability of sulfonamides derived from this compound is governed by a complex interplay of electronic and steric factors. While the electron-withdrawing nitro group is expected to decrease stability, the electron-donating methyl groups may offer a stabilizing counter-effect. The provided theoretical comparison serves as a valuable starting point for researchers. However, empirical testing using the detailed protocols in this guide is crucial for a definitive stability assessment. This understanding is paramount for the successful development of novel sulfonamide-based therapeutic agents.
References
-
ResearchGate. Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation | Request PDF. Available from: [Link]
-
PubMed. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Available from: [Link]
-
ResearchGate. Bacterial degradation pathways of sulfonamide antibiotics. Available from: [Link]
-
PubMed. Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Available from: [Link]
-
Technische Universität München. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie. Available from: [Link]
-
ResearchGate. (PDF) Charge and energy redistribution in sulfonamides undergoing conformational changes. Hybridization as a controlling influence over conformer stability. Available from: [Link]
-
SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]
-
PMC. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Available from: [Link]
-
European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available from: [Link]
-
MDPI. Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Available from: [Link]
-
Canadian Science Publishing. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Available from: [Link]
-
ResearchGate. (PDF) Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. Available from: [Link]
-
ACS Publications. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates | The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Mild and General Method for the Synthesis of Sulfonamides. Available from: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available from: [Link]
-
UCL Discovery. The Synthesis of Functionalised Sulfonamides. Available from: [Link]
-
PMC. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Available from: [Link]
-
PMC. Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. Available from: [Link]
-
PMC. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link]
-
ResearchGate. (PDF) Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Available from: [Link]
-
European Medicines Agency. Stability testing of existing active substances and related finished products. Available from: [Link]
-
ResearchGate. 2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. Available from: [Link]
-
PubMed. N-(3-Methyl-benzo-yl)-2-nitro-benzene-sulfonamide. Available from: [Link]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
-
MDPI. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Available from: [Link]
-
Polish Scientific Journals Database. Design and Synthesis of Sulfonamides Derivatives: A Review. Available from: [Link]
-
ResearchGate. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available from: [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 3. N-(3-Methyl-benzo-yl)-2-nitro-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards for 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride (DNBS-Cl): A Comparative Analysis & Application Guide
Executive Summary
4,5-Dimethyl-2-nitrobenzenesulfonyl chloride (DNBS-Cl) is a specialized reagent primarily utilized in two critical domains: as a robust protecting group (Nosyl derivative) in peptide synthesis and as a pre-column derivatizing agent for the HPLC/LC-MS analysis of amines and amino acids.
Unlike common reagents like Dansyl chloride, DNBS-Cl offers unique selectivity due to the steric and electronic influence of the 4,5-dimethyl substitution on the ortho-nitrobenzenesulfonyl scaffold. This guide provides a technical comparison of reference standard grades, validating protocols, and functional performance against market alternatives.
Reference Standard Grades: A Comparative Framework
For researchers, the choice of reference standard grade dictates the validity of quantitative data. Due to the high reactivity of sulfonyl chlorides (susceptibility to hydrolysis), "purity" is a dynamic attribute.
Table 1: Comparative Specifications of DNBS-Cl Standard Grades
| Feature | Certified Reference Material (CRM) | Primary Analytical Standard | Synthesis/Reagent Grade |
| Intended Use | ISO 17025/17034 Compliance, Clinical Quantitation | HPLC Method Validation, QC Release Testing | Synthetic Intermediate, Qualitative Screening |
| Purity (Assay) | > 99.0% (Mass Balance/qNMR) | > 98.0% (HPLC Area %) | > 95.0% (Variable) |
| Traceability | SI Units (NIST/BIPM traceable) | Manufacturer Lot-Specific | None |
| Water Content | Quantified (< 0.05%) | Tested (Karl Fischer) | Not Controlled (High Hydrolysis Risk) |
| Uncertainty | Explicitly stated (e.g., ± 0.3%) | Not stated | Not stated |
| Cost Factor | High (10x) | Moderate (3x) | Low (1x) |
Expert Insight: For DNBS-Cl, true CRMs are rare due to stability issues. The Primary Analytical Standard is the industry gold standard for method development. Avoid Reagent Grade for quantitative analysis, as hydrolyzed sulfonic acid impurities will skew stoichiometric calculations.
Technical Comparison: DNBS-Cl vs. Alternatives
Why choose DNBS-Cl over established alternatives like 2-Nitrobenzenesulfonyl chloride (o-Nosyl-Cl) or Dansyl Chloride?
Table 2: Functional Performance Metrics
| Parameter | This compound (DNBS-Cl) | 2-Nitrobenzenesulfonyl chloride (o-Nosyl-Cl) | Dansyl Chloride |
| Reaction Kinetics | Moderate: Methyl groups add steric bulk, reducing non-specific side reactions. | Fast: Highly reactive, prone to hydrolysis competition. | Slow: Requires heating/long incubation. |
| Stability (Deriv.) | High: Sulfonamide bond is highly stable under acidic HPLC conditions. | Moderate: Can be cleaved under specific thiolate conditions (protecting group use). | High: Very stable, but bulky. |
| Detection Mode | UV/Vis (254 nm) & LC-MS (ESI-) | UV (254 nm) | Fluorescence (Ex 340/Em 525) |
| Selectivity | Excellent for secondary amines due to steric hindrance preventing over-reaction. | General amine reactivity. | Primary/Secondary amines (Fluorescence interference common). |
| LOD (LC-MS) | < 10 fmol (High electron affinity of nitro group enhances negative ion mode). | ~ 50 fmol | ~ 100 fmol (Positive mode) |
Self-Validating Purity Assessment Protocol
Direct analysis of sulfonyl chlorides by reversed-phase HPLC is flawed because the compound hydrolyzes on-column. The following Derivatization-First Protocol is the only accurate method to assess the purity of your DNBS-Cl reference standard.
Principle
Convert the unstable DNBS-Cl quantitatively into a stable sulfonamide using an excess of a high-purity amine (e.g., Benzylamine). The impurities (sulfonic acid) will not react or will elute distinctly.
Step-by-Step Methodology
-
Preparation : Dissolve 10 mg of DNBS-Cl Reference Standard in 10 mL anhydrous Acetonitrile (ACN).
-
Derivatization :
-
Mix 100 µL of DNBS-Cl solution with 200 µL of Benzylamine solution (excess, 10 mg/mL in ACN).
-
Add 50 µL Triethylamine (catalyst).
-
Incubate at 40°C for 20 minutes.
-
-
Quenching : Add 100 µL of 1% Formic Acid to neutralize excess amine and stop the reaction.
-
Analysis : Inject 5 µL into HPLC-UV (C18 Column, Gradient ACN/Water + 0.1% Formic Acid).
-
Calculation :
-
Peak A: Stable Benzyl-DNBS sulfonamide (Corresponds to active Chloride).
-
Peak B: DNBS-Acid (Hydrolysis impurity in original sample).
-
Purity % = [Area A / (Area A + Area B)] x 100.
-
Visualizing the Workflow
The following diagram illustrates the logical flow for qualifying a DNBS-Cl reference standard before use in critical assays.
Caption: Workflow for validating DNBS-Cl purity. Direct injection is flagged as a failure mode due to on-column hydrolysis.
Scientific Rationale & Causality
-
Why 4,5-Dimethyl? The methyl groups at positions 4 and 5 increase the lipophilicity of the molecule compared to the unsubstituted 2-nitrobenzenesulfonyl chloride. In Reversed-Phase Chromatography (RPLC), this results in increased retention time , pushing the analyte away from the solvent front where polar ion-suppressing salts elute. This directly improves Signal-to-Noise (S/N) ratios in LC-MS analysis [1].
-
The Nitro Group Effect: The ortho-nitro group is electron-withdrawing. In MS analysis, this facilitates electron capture, making DNBS-Cl derivatives exceptionally sensitive in Negative Ion Mode (ESI-) . This is a distinct advantage over Dansyl chloride, which relies on positive mode ionization and often suffers from high background noise in biological matrices [2].
References
-
Higashi, T., et al. (2006).[1] Procedure for increasing the detection responses of estrogens in LC-MS based on introduction of a nitrobenzene moiety. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Safety Operating Guide
4,5-Dimethyl-2-nitrobenzenesulfonyl chloride proper disposal procedures
Topic: 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Immediate Directives
STOP: Do not dispose of this compound (DNSC) down the drain or in regular trash. HAZARD: This compound is a sulfonyl chloride combined with a nitro group . It poses a dual threat:
-
Water Reactivity: Violent hydrolysis releases Hydrogen Chloride (HCl) gas and heat.
-
Thermal Instability: The nitro group renders the compound sensitive to shock and heat, particularly if concentrated to dryness or mixed with incompatible organics.
CORE REQUIREMENT: All disposal must follow a Quench-Neutralize-Segregate protocol. Unreacted material must never be placed in a closed waste container due to the risk of pressurization from HCl off-gassing.
Chemical Profile & Hazard Assessment
To handle DNSC safely, you must understand the causality of its hazards.
| Property | Data | Operational Implication |
| Functional Groups | Sulfonyl Chloride (-SO₂Cl)Nitro (-NO₂)Methyl (-CH₃) | -SO₂Cl: Reacts with nucleophiles (water, alcohols, amines).-NO₂: Energetic; potential for rapid decomposition.-CH₃: Electron-donating; decreases water solubility, slowing hydrolysis and increasing the risk of incomplete quenching. |
| Reactivity | Water Reactive, Corrosive | Hydrolysis generates sulfonic acid (corrosive liquid) and HCl (toxic/corrosive gas). |
| Physical State | Yellow Crystalline Solid | Dust inhalation risk.[1][2] Solids may "clump" in water, preventing interior quenching (encapsulation risk). |
| RCRA Characteristics | D002 (Corrosive)D003 (Reactive) | Waste must be labeled specifically to prevent mixing with incompatible streams (e.g., oxidizers). |
Pre-Disposal Stabilization (Quenching Protocol)
Scientific Integrity Note: Direct addition of solid DNSC to water is dangerous. The hydrophobic methyl groups and the solid lattice can prevent water penetration, leading to "encapsulation." An encapsulated lump can burst later, releasing HCl in a waste drum.
The Solution: Dissolve first, then hydrolyze.
Step-by-Step Quenching Workflow
Reagents Needed:
-
Solvent A: Dichloromethane (DCM) or Ethyl Acetate (to dissolve the DNSC).
-
Reagent B: 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ) solution. -
Ice bath.[3]
Protocol:
-
Dissolution: Dissolve the solid DNSC waste in a minimal amount of Solvent A. This ensures the reaction occurs in the liquid phase, preventing clumping.
-
Preparation: Place Reagent B (Base) in a flask roughly 3x the volume of your waste solution. Cool to 0°C in an ice bath.
-
Controlled Addition: Using an addition funnel or pipette, add the DNSC solution dropwise into the stirring Reagent B.
-
Mechanism:[4]
-
Observation: Watch for bubbling (
release) and temperature spikes.
-
-
Digestion: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours .
-
Why? The 4,5-dimethyl substitution increases lipophilicity, slowing the migration of the chloride into the aqueous phase. Extended stirring ensures complete destruction.
-
-
Verification: Check pH. It should remain basic (pH > 9). If acidic, add more base and stir longer.
Visual Workflow (Graphviz)
Caption: Operational workflow for the safe hydrolysis (quenching) of substituted nitrobenzenesulfonyl chlorides.
Waste Stream Segregation & Logistics
Once quenched, the material is no longer "Reactive" (D003) but may still be "Corrosive" (D002) or Toxic depending on the solvent used.
Container Labeling:
-
Primary Constituent: Dichloromethane (or solvent used), Water.[5]
-
Contaminants: 4,5-Dimethyl-2-nitrobenzenesulfonate (hydrolyzed product), Sodium Chloride.
-
Hazard Checkboxes: Toxic, Corrosive (if pH is high).
Segregation Rules:
-
Do Not Mix With: Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids. The nitro group on the benzene ring can form unstable compounds if nitrated further or oxidized.
-
Vented Caps: Even after quenching, use a vented cap for the first 24 hours in the waste storage area to ensure no residual
or HCl builds pressure.
Emergency Spill Response
If unquenched DNSC is spilled in the lab:
-
Evacuate: If the spill is large (>10g) or outside a hood, evacuate the immediate area to avoid inhaling HCl dust/vapor.
-
Do NOT use Water: Adding water to the pile will generate an acid cloud.
-
Dry Cleanup:
-
Cover the spill with dry sand , vermiculite, or a dedicated acid-neutralizing spill kit (e.g., sodium carbonate powder).
-
Scoop the solid/absorbent mixture into a dry container.
-
Label as "Hazardous Waste: Water Reactive Solid."
-
-
Surface Decontamination: Once the bulk solid is removed, wipe the surface with a paper towel soaked in dilute sodium bicarbonate solution to neutralize residues.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link]
Sources
Shielding Against the Unseen: A Guide to Personal Protective Equipment for 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride
The sulfonyl chloride functional group is notoriously reactive, particularly with nucleophiles such as water, which can lead to the release of corrosive and toxic gases.[1] Compounds in this class are known to be corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but an absolute necessity to mitigate these risks.
Core Principles of Protection: A Multi-Layered Defense
Handling 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride requires a multi-layered defense to protect against dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE, with the rationale for each selection rooted in the known hazards of similar sulfonyl chlorides.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | To prevent direct skin contact. Sulfonyl chlorides can cause severe skin burns.[4][5] Nitrile gloves offer good resistance to a range of chemicals.[4] It is crucial to inspect gloves for any signs of degradation or puncture before use and to employ proper removal techniques to avoid contaminating the skin.[5] |
| Eye and Face Protection | Chemical safety goggles with a face shield | To protect against splashes and potential vapors.[1] Benzenesulfonyl chlorides can cause severe and potentially permanent eye damage.[4] A face shield provides an additional layer of protection for the entire face.[5] |
| Body Protection | Chemical-resistant lab coat or apron | To protect clothing and underlying skin from splashes and spills.[4] The material should be appropriate for handling corrosive substances. |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a certified chemical fume hood or when dusts may be generated.[4] The specific cartridge type should be selected based on a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, sequential protocol for donning and doffing PPE is as critical as the equipment itself. This systematic approach minimizes the risk of accidental exposure and cross-contamination.
Donning PPE Workflow
Caption: Figure 1: Step-by-step workflow for correctly donning personal protective equipment.
-
Preparation : Before entering the designated handling area, thoroughly wash and dry your hands. Inspect all PPE for any signs of damage, such as cracks, tears, or degradation.
-
Body Protection : Don a chemical-resistant lab coat or apron, ensuring it is fully fastened.
-
Respiratory Protection : If a risk assessment indicates the need for respiratory protection, perform a fit check and don the respirator according to the manufacturer's instructions.
-
Eye and Face Protection : Put on chemical safety goggles, ensuring a snug fit. Follow with a face shield for maximum protection.[5]
-
Hand Protection : Don chemical-resistant gloves, making sure to pull the cuffs of the gloves over the sleeves of the lab coat.[5]
Doffing PPE: The Decontamination-First Approach
The removal of PPE is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk.
-
Gloves : Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them immediately in a designated hazardous waste container.[5]
-
Face Shield and Goggles : Remove the face shield and goggles from the back of the head.
-
Lab Coat or Apron : Unfasten and remove the lab coat or apron, rolling it inward to contain any contamination.
-
Respirator : If used, remove the respirator last.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure, immediate and correct action is paramount.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] It is imperative to seek immediate medical attention from an ophthalmologist.
-
Inhalation : Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]
-
Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]
Spill Management and Disposal Plan
A proactive plan for spill management and waste disposal is a cornerstone of laboratory safety.
Spill Response
-
Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation, if safe to do so.[1][5]
-
Containment : Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[1]
-
Neutralization : Cautiously neutralize the spill with sodium bicarbonate or another suitable base.[1]
-
Collection and Disposal : Collect the absorbed material into a sealed and clearly labeled container for hazardous waste disposal.[1][5]
Disposal of Contaminated Materials and Unused Product
All materials contaminated with this compound, including used PPE and spill cleanup materials, must be treated as hazardous waste.
-
Contaminated PPE : Dispose of all used gloves, disposable lab coats, and other contaminated items in a designated, sealed hazardous waste container.[5]
-
Unused Chemical : Unused or waste this compound should be disposed of through a licensed disposal company.[5] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not dispose of this chemical down the drain.[5]
-
Containers : Handle uncleaned, empty containers as you would the product itself.
By integrating these safety protocols into your standard operating procedures, you build a culture of safety that protects the most valuable asset in any laboratory: the scientist.
References
- Vertex AI Search. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog.
- BenchChem. (2025, December). Personal protective equipment for handling 3-Isopropylbenzenesulfonyl chloride.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl chloride.
- CDH Fine Chemical. 4-NITRO BENZENE SULFONYL CHLORIDE CAS No 98-74-8.
- TCI Chemicals. (2023, May 3). SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl Chloride.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 4-Nitrotoluene-2-sulphonyl chloride.
- TCI Chemicals. (2023, May 3). SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl Chloride.
- Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
- TCI Chemicals. (2025, November 19). SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl Chloride.
- Sigma-Aldrich. (2024, September 7).
- SAFETY D
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl chloride.
- Centers for Disease Control and Prevention. (2024, April 10).
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 2,4-Dinitrobenzenesulfonyl chloride.
- DC Fine Chemicals. Safety Data Sheet - 2-Nitrobenzenesulfonyl chloride.
- Fisher Scientific. (2012, March 8). SAFETY DATA SHEET - 3-Nitrobenzenesulfonyl chloride.
- Santa Cruz Biotechnology. 2-Nitrobenzenesulfonyl chloride.
- Examples of Incomp
- PubChemLite. 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S).
- Princeton EHS.
- U.S. Environmental Protection Agency.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
